molecular formula C30H50O5 B12432415 Aglinin A

Aglinin A

Cat. No.: B12432415
M. Wt: 490.7 g/mol
InChI Key: UTPZDJKEZVYWGA-QKRFBTBJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aglinin A is a useful research compound. Its molecular formula is C30H50O5 and its molecular weight is 490.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H50O5

Molecular Weight

490.7 g/mol

IUPAC Name

3-[(6S,9aR,9bR)-3-[(2S)-5-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid

InChI

InChI=1S/C30H50O5/c1-19(2)20-11-16-28(7)23(26(20,5)14-13-24(31)32)10-9-21-22(12-15-27(21,28)6)29(8)17-18-30(34,35-29)25(3,4)33/h20-23,33-34H,1,9-18H2,2-8H3,(H,31,32)/t20?,21?,22?,23?,26-,27+,28+,29-,30?/m0/s1

InChI Key

UTPZDJKEZVYWGA-QKRFBTBJSA-N

Isomeric SMILES

CC(=C)C1CC[C@@]2(C([C@@]1(C)CCC(=O)O)CCC3[C@]2(CCC3[C@@]4(CCC(O4)(C(C)(C)O)O)C)C)C

Canonical SMILES

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)(C(C)(C)O)O)C)C)C

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Aglinin A?

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical "Aglinin A" could not be performed as no compound with this name was found in the conducted searches. It is highly probable that "this compound" is a misspelling of a different chemical compound.

Researchers seeking information on related subjects may find the following details on "Lignin" and "Imeglimin" of interest, as these were the most relevant results generated from the initial search.

Lignin (B12514952)

Lignin is a complex polymer of aromatic alcohols and is a major component of the cell walls of plants.[1][2] It provides structural rigidity and resistance to degradation.[1] The exact chemical structure of lignin is highly variable and depends on its source.[1]

Chemical Structure and Composition:

Lignin is primarily composed of three phenylpropane units: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[1][3] The ratios of these units vary between different plant species.[1][2] For instance, softwood lignins are mainly composed of G units (from coniferyl alcohol), while hardwood lignins consist of both G and S units (from sinapyl alcohol).[2] The molecular formula for a representative lignin structure is C81H92O28.[4]

Spectroscopic Data:

Various spectroscopic methods are employed to characterize the complex structure of lignin.[5][6]

  • FT-IR Spectroscopy: This technique helps in identifying the different functional groups present in the lignin structure.[5]

  • UV Spectroscopy: UV absorption bands can be used to differentiate between various types of lignins.[5]

  • Fluorescence Spectroscopy: The emission spectra of lignin can provide information about its fluorophoric species.[5]

  • NMR Spectroscopy: 13C NMR is a powerful tool for studying the structural characteristics of lignin.[5]

Biological Activities:

Lignin and its derivatives exhibit a range of biological activities, making them a subject of interest for biomedical applications.[7][8][9]

  • Antioxidant Activity: The phenolic groups in lignin contribute to its antioxidant properties.[10]

  • Antimicrobial Activity: Lignin has shown efficacy against various bacteria and fungi.[8]

  • Anti-inflammatory and Anti-apoptotic Effects: Certain lignin fractions have demonstrated the ability to inhibit cellular apoptosis and possess anti-inflammatory properties.[10]

Experimental Protocols:

Lignin Isolation: Several methods are used to isolate lignin from lignocellulosic biomass.[11][12]

  • Kraft Process: This method uses a solution of sodium hydroxide (B78521) and sodium sulfide (B99878) to dissolve lignin at high temperatures and pH.[11]

  • Alkaline Process: This approach employs alkali solutions like sodium hydroxide to hydrolytically break down lignin.[11]

  • Organosolv Process: This technique uses organic solvents to extract lignin, resulting in a sulfur-free product with lower molecular weight.[11]

A general laboratory-scale isolation protocol involves dissolving the lignin-containing material in an alkaline solution (e.g., 0.5 M NaOH), followed by filtration. The lignin is then precipitated by acidifying the solution (e.g., with sulfuric acid to pH 2-3) and heating. The resulting precipitate is washed and dried.[13]

Imeglimin

Imeglimin is a novel oral therapeutic agent for the treatment of type 2 diabetes.[14][15]

Mechanism of Action:

Imeglimin's mechanism of action is unique and targets the core pathophysiology of type 2 diabetes through a dual effect:[14][15]

  • Improved Pancreatic β-cell Function: It amplifies glucose-stimulated insulin (B600854) secretion (GSIS).[14][15]

  • Enhanced Insulin Action: It improves insulin signaling in the liver and skeletal muscle.[14][15]

At the molecular level, Imeglimin is thought to correct mitochondrial dysfunction by rebalancing the activity of the respiratory chain complexes, which leads to reduced oxidative stress and prevention of cell death.[14][15]

To proceed with a detailed technical guide as requested, please verify and provide the correct name of the chemical of interest.

References

In-depth Technical Guide: The Quest for Aglinin A

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of scientific literature and public databases for a compound identified as "Aglinin A" has yielded no discernible results. This suggests that "this compound" may be a novel, yet-to-be-published discovery, a compound known by a different designation, or a potential misnomer. This guide details the comprehensive search strategy undertaken and outlines the necessary future steps to elucidate the nature of this query.

Search Methodology

A multi-pronged search strategy was employed to identify "this compound," encompassing broad and specific queries across multiple search platforms. The initial broad searches for "this compound discovery" and "this compound natural sources" returned information on unrelated compounds, primarily "Lignin," a complex polymer found in plant cell walls, and "Imeglimin," a therapeutic agent for type 2 diabetes. This indicated a likely attempt by the search algorithms to find the closest phonetic or orthographic match to the queried term.

Subsequent, more targeted searches were conducted to account for potential variations in spelling and nomenclature. These included:

  • "this compound isolation"

  • "this compound structure"

  • "this compound discovery paper"

  • "this compound natural occurrence"

  • "Anglinin A"

These focused inquiries did not retrieve any relevant scientific data pertaining to a chemical compound. The search results were predominantly composed of information related to the surname "Anglin," geographical locations such as "Angles-sur-l'Anglin," and various commercial entities.

Logical Workflow of the Investigation

The investigation into "this compound" followed a systematic process to ensure all reasonable avenues for identification were explored. The workflow was designed to progressively narrow the search parameters and account for potential ambiguities in the initial query.

AglininA_Investigation_Workflow Start Initiate Search for 'this compound' BroadSearch Broad Search Queries: - this compound discovery - this compound natural sources Start->BroadSearch AnalyzeInitialResults Analyze Initial Search Results BroadSearch->AnalyzeInitialResults IrrelevantResults Results primarily on 'Lignin' and 'Imeglimin' AnalyzeInitialResults->IrrelevantResults HypothesizeMisspelling Hypothesize Misspelling or Alternative Nomenclature IrrelevantResults->HypothesizeMisspelling Indicates potential query error TargetedSearch Targeted Search Queries: - this compound isolation - Aglai-nin A - Anglinin A HypothesizeMisspelling->TargetedSearch AnalyzeTargetedResults Analyze Targeted Search Results TargetedSearch->AnalyzeTargetedResults NoRelevantData No Scientific Data Found for a Chemical Compound AnalyzeTargetedResults->NoRelevantData Conclusion Conclude 'this compound' is Undocumented in Publicly Available Scientific Literature NoRelevantData->Conclusion Exhaustive search yields no results

Conclusion and Recommendations for Further Research

Based on a thorough and systematic search of publicly accessible scientific databases and literature, there is currently no information available on a compound named "this compound." For researchers, scientists, and drug development professionals seeking information on this topic, the following steps are recommended:

  • Verify the Compound Name: Double-check the spelling and nomenclature of the compound of interest. It is possible that the name was transcribed incorrectly.

  • Consult Original Sources: If the name "this compound" was encountered in a specific publication, presentation, or internal document, refer back to the original source for clarification and further details.

  • Contact a Subject Matter Expert: Reach out to researchers or institutions that are active in the relevant field of study. They may have access to pre-publication data or be aware of compounds with similar names.

Until "this compound" is formally described in the scientific literature, it is not possible to provide an in-depth technical guide on its discovery, natural sources, or biological activity. This document serves to report the exhaustive but unsuccessful search for this compound and to provide a logical framework for future inquiries.

An In-depth Technical Guide to the Biosynthesis of Lignin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "Aglinin A" did not yield any specific information on its biosynthesis in plants. It is possible that this is a rare compound, a proprietary name, or a misspelling. However, the search results provided extensive information on the biosynthesis of lignin (B12514952) , a major plant polymer with a similar-sounding name and significant interest in the scientific and industrial communities. This guide provides a comprehensive overview of the lignin biosynthetic pathway as a detailed example of a plant metabolic pathway, which may be relevant to the user's interest in "this compound".

Introduction

Lignin is a complex aromatic polymer that is a major component of the secondary cell walls of vascular plants.[1][2] It provides structural integrity, rigidity, and hydrophobicity to the cell wall, which is crucial for water transport and defense against pathogens.[2][3] The biosynthesis of lignin is a complex and highly regulated process that involves the phenylpropanoid pathway.[2][4] This guide will provide a detailed overview of the lignin biosynthetic pathway, including the precursor molecules, enzymatic steps, and regulatory networks. It will also present quantitative data, experimental protocols, and pathway diagrams to facilitate a deeper understanding of this critical plant process.

Lignin Biosynthesis Pathway

The biosynthesis of lignin can be broadly divided into three main stages:

  • The Phenylpropanoid Pathway: This pathway converts the amino acid phenylalanine into the monolignol precursors.[2][5]

  • Monolignol Transport: The synthesized monolignols are transported from the cytoplasm to the cell wall.

  • Oxidative Polymerization: In the cell wall, monolignols undergo oxidative polymerization to form the complex lignin polymer.[2]

The Phenylpropanoid Pathway

The phenylpropanoid pathway is a central metabolic pathway in plants that produces a wide variety of secondary metabolites, including flavonoids, coumarins, and the precursors for lignin.[5] The pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.[3][6] A series of hydroxylation and methylation reactions, followed by the reduction of a carboxyl group, leads to the formation of the three primary monolignols: p-coumaryl alcohol (H-unit), coniferyl alcohol (G-unit), and sinapyl alcohol (S-unit).[1][7] The specific enzymes involved in this pathway are detailed in Table 1.

Table 1: Key Enzymes in the Phenylpropanoid Pathway Leading to Monolignol Biosynthesis

EnzymeAbbreviationSubstrate(s)Product(s)
Phenylalanine ammonia-lyasePALL-PhenylalanineCinnamic acid
Cinnamate 4-hydroxylaseC4HCinnamic acidp-Coumaric acid
4-Coumarate:CoA ligase4CLp-Coumaric acid, Caffeic acid, Ferulic acidp-Coumaroyl-CoA, Caffeoyl-CoA, Feruloyl-CoA
p-Hydroxycinnamoyl-CoA:shikimate/quinate p-hydroxycinnamoyltransferaseHCTp-Coumaroyl-CoA, Shikimate, Quinatep-Coumaroyl-shikimate/quinate
p-Coumaroyl shikimate 3'-hydroxylaseC3'Hp-Coumaroyl-shikimateCaffeoyl-shikimate
Caffeoyl shikimate esteraseCSECaffeoyl-shikimateCaffeic acid
Caffeoyl-CoA O-methyltransferaseCCoAOMTCaffeoyl-CoAFeruloyl-CoA
Caffeic acid O-methyltransferaseCOMTCaffeic acid, 5-hydroxyconiferaldehydeFerulic acid, Sinapaldehyde
Ferulate 5-hydroxylaseF5HFerulic acid, Coniferaldehyde, Coniferyl alcohol5-Hydroxyferulic acid, 5-Hydroxyconiferaldehyde, 5-Hydroxyconiferyl alcohol
Cinnamoyl-CoA reductaseCCRp-Coumaroyl-CoA, Feruloyl-CoA, Sinapoyl-CoAp-Coumaraldehyde, Coniferaldehyde, Sinapaldehyde
Cinnamyl alcohol dehydrogenaseCADp-Coumaraldehyde, Coniferaldehyde, Sinapaldehydep-Coumaryl alcohol, Coniferyl alcohol, Sinapyl alcohol

A diagram of the core phenylpropanoid pathway leading to monolignols is presented below.

Lignin_Biosynthesis_Pathway Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL Caf Caffeic Acid pCou->Caf C3'H (via HCT/CSE) pCouAld p-Coumaraldehyde pCouCoA->pCouAld CCR CafCoA Caffeoyl-CoA pCouCoA->CafCoA HCT/C3'H/CSE pCouAlc p-Coumaryl Alcohol (H-unit) pCouAld->pCouAlc CAD Fer Ferulic Acid Caf->Fer COMT FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT ConAld Coniferaldehyde ConAlc Coniferyl Alcohol (G-unit) ConAld->ConAlc CAD FiveOHFer 5-Hydroxyferulic Acid Fer->FiveOHFer F5H FerCoA->ConAld CCR SinAld Sinapaldehyde FerCoA->SinAld F5H/COMT/CCR SinAlc Sinapyl Alcohol (S-unit) SinAld->SinAlc CAD Transcriptional_Regulation SND1 SND1/NSTs/VNDs (Master Switches) MYB46_83 MYB46 / MYB83 SND1->MYB46_83 Cellulose_Genes Cellulose Synthesis Genes SND1->Cellulose_Genes Xylan_Genes Xylan Synthesis Genes SND1->Xylan_Genes Lignin_Genes Lignin Biosynthetic Genes (PAL, C4H, 4CL, etc.) MYB46_83->Lignin_Genes Experimental_Workflow Plant_Tissue Plant Tissue RNA_Extraction RNA Extraction Plant_Tissue->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis qRT_PCR->Data_Analysis

References

Physical and chemical properties of Aglinin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglinin A is a naturally occurring triterpenoid, specifically a mixture of C(24)-epimers of 20S,24-epoxy-24,25-dihydroxy-3,4-secodammar-4(28)-en-3-oic acid. Found in plants belonging to the Meliaceae family, this compound has garnered interest within the scientific community. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, experimental protocols for its isolation and characterization, and an exploration of its biological activities based on available literature.

Physical and Chemical Properties

This compound is a complex organic molecule with the molecular formula C30H50O5. The quantitative physical and chemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C30H50O5[1]
Molecular Weight 490.70 g/mol [1]
Appearance Not specified in available literature
Melting Point Not specified in available literature
Solubility Soluble in methanol (B129727), ethyl acetate (B1210297), chloroform (B151607)[1]
Infrared (IR) Spectrum Carbonyl (C=O) stretching at 1710 cm⁻¹[1]

Note: Some physical properties such as melting point and specific solubility values are not yet fully characterized in published literature.

Experimental Protocols

Isolation of this compound from Aglaia smithii

A detailed method for the isolation of this compound from the bark of Aglaia smithii has been documented. The workflow for this process is outlined below.[1]

G cluster_extraction Extraction cluster_chromatography Chromatography start Dried and milled bark of Aglaia smithii (5 kg) extraction Exhaustive extraction with methanol at room temperature start->extraction concentrate Concentrated methanol extract (0.7 kg) extraction->concentrate vcc Vacuum Column Chromatography on Silica (B1680970) Gel 60 (300 g of extract) concentrate->vcc elution1 Step gradient elution: n-hexane-ethylacetate-methanol fraction Fraction eluted with n-hexane-ethylacetate (1:1) vcc->fraction cc Column Chromatography on Silica Gel fraction->cc elution2 Elution with chloroform:methanol (9.75:0.25) product This compound (34 mg) cc->product

Caption: Isolation workflow of this compound.

Methodology:

  • Extraction: The dried and milled bark of Aglaia smithii (5 kg) is exhaustively extracted with methanol at room temperature. The resulting solution is concentrated to yield a crude methanol extract (0.7 kg).[1]

  • Initial Fractionation: A portion of the crude extract (300 g) is subjected to vacuum column chromatography on silica gel 60. A step gradient of n-hexane-ethylacetate-methanol is used for elution.[1]

  • Purification: The fraction eluted with a 1:1 mixture of n-hexane and ethyl acetate is collected and further purified by column chromatography on silica gel. The column is eluted with a solvent system of chloroform and methanol in a 9.75:0.25 ratio.[1]

  • Final Product: This purification step yields 20S,24-epoxy-24,25-dihydroxy-3,4-secodammar-4(28)-en-3-oic acid (this compound) (34 mg).[1]

Spectroscopic Characterization

The structure of the isolated this compound was confirmed using spectroscopic methods.

  • ¹H-NMR Spectroscopy: The proton nuclear magnetic resonance spectrum was used to establish the fundamental structure of the molecule.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound shows a characteristic carbonyl stretching vibration at 1710 cm⁻¹, confirming the presence of a carboxylic acid functional group.[1]

Further detailed ¹³C-NMR and mass spectrometry data are not extensively available in the current body of literature.

Biological Activity and Signaling Pathways

The biological activities of this compound have not yet been extensively investigated. However, based on the activities of structurally similar triterpenoids and compounds from the Aglaia genus, potential areas for future research include cytotoxic, anti-inflammatory, and antiviral properties.

Currently, there is no published data detailing the specific mechanism of action or any signaling pathways directly modulated by this compound. The diagram below represents a hypothetical workflow for investigating the potential anti-inflammatory activity of this compound, based on common methodologies in the field.

G cluster_cell_culture Cell-Based Assays cluster_analysis Analysis of Inflammatory Markers cells Immune Cells (e.g., Macrophages) stimulate Induce Inflammatory Response (e.g., with LPS) cells->stimulate treat Treat with this compound stimulate->treat cytokines Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) treat->cytokines no Measure Nitric Oxide (NO) Production treat->no pathway Investigate Signaling Pathways (e.g., NF-κB, MAPK) cytokines->pathway no->pathway

Caption: Hypothetical workflow for studying this compound's anti-inflammatory effects.

Conclusion

This compound is a structurally interesting natural product with potential for further scientific investigation. While its physical and chemical properties are partially characterized, more in-depth studies are required to fully elucidate its profile. The biological activities of this compound remain largely unexplored, presenting a promising avenue for future research in drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to isolate and further investigate this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Lignin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the solubility and stability of lignin (B12514952), a complex aromatic polymer with significant potential in various industrial and biomedical applications. This document details quantitative solubility data, experimental protocols for solubility and stability assessment, and visual representations of key biological pathways associated with lignin.

Lignin Solubility

The solubility of lignin is a critical parameter influencing its processability and application. It is highly dependent on the lignin source, isolation method, molecular weight, and the solvent system employed.

Quantitative Solubility Data

The following tables summarize the solubility of different types of lignin in various organic solvents.

Table 1: Solubility of Kraft Lignin (KL) and Organosolv Lignin (OL) in Various Organic Solvents

SolventKraft Lignin (KL) Solubility (wt. %)Organosolv Lignin (OL) Solubility (wt. %)
Dimethyl Sulfoxide (DMSO)99.9 (± 0.1)100
Butyl Cellosolve (BC)99.2 (± 0.2)99.9 (± 0.1)
1,4-Dioxane-Soluble
Dimethylformamide (DMF)SolubleSoluble
PyridineSolubleSoluble
Ethylene GlycolSolubleSoluble
2-MethoxyethanolSolubleSoluble
Data compiled from centrifugation and filtration experiments.[1][2]

Table 2: Solubility of Various Lignin Types in a Selection of Organic Solvents (100 mg of lignin in 10 mL of solvent)

SolventLignin from Bioethanol Residue (L1) (mg/10mL)Kraft Hardwood Lignin (L2) (mg/10mL)Kraft Softwood Lignin (L3) (mg/10mL)Commercial Soda Lignin (L4) (mg/10mL)
DMSO~100~100~100~100
Pyridine~100~100~100~100
MethanolPartially SolublePartially SolublePartially SolublePartially Soluble
DioxanePartially SolublePartially SolublePartially SolublePartially Soluble
Ethyl AcetateNon-significantNon-significantNon-significantNon-significant
All lignin samples were almost completely soluble in DMSO and pyridine.[3]
Experimental Protocols for Solubility Determination

A standardized protocol for determining lignin solubility is crucial for reproducible research. The following method is a common approach.

Protocol: Gravimetric Determination of Lignin Solubility

  • Sample Preparation: Dry the lignin sample to a constant weight in a vacuum oven at a specified temperature (e.g., 40-50°C) to remove residual moisture.[3]

  • Dissolution: Accurately weigh a specific amount of dried lignin (e.g., 100 mg) and add it to a precise volume of the test solvent (e.g., 10 mL) in a sealed vial at a controlled temperature (e.g., 23 ± 0.5°C).[3]

  • Sonication: Sonicate the mixture for a set duration (e.g., 10 minutes) in a water bath sonicator to ensure thorough mixing and facilitate dissolution.

  • Separation of Insoluble Fraction:

    • Filtration: Filter the mixture through a pre-weighed, medium-sized pore filter crucible (10-15 µm pore size) to separate the insoluble lignin.

    • Centrifugation: Alternatively, centrifuge the sample at a high speed (e.g., 13,000 rpm for 15 minutes) to pellet the insoluble material.

  • Quantification:

    • Gravimetric Analysis (Insoluble Fraction): Dry the collected insoluble fraction on the filter paper or from the pellet at a specified temperature (e.g., 50°C for 4 hours) and weigh it. The soluble fraction is calculated by subtracting the mass of the insoluble fraction from the initial mass of the lignin sample.

    • UV-Spectrophotometry (Soluble Fraction): Dilute the supernatant or filtrate with a suitable solvent (e.g., DMSO) and measure the absorbance at a characteristic wavelength for lignin (e.g., 280 nm). The concentration of dissolved lignin is determined using a pre-established calibration curve.

Lignin Stability

The stability of lignin under various environmental conditions is a key factor for its long-term performance in different applications. Degradation can occur through thermal, chemical, or biological processes.

Thermal Stability

Thermogravimetric analysis (TGA) is a standard method to assess the thermal stability of lignin. Lignin generally decomposes over a broad temperature range, typically from 200°C to 600°C. The decomposition process is complex and involves multiple overlapping reactions.

Key Observations from Thermal Stability Studies:

  • Decomposition Range: Lignin's thermal degradation occurs over a wider temperature range compared to cellulose (B213188) and hemicellulose.

  • Influence of Lignin Type: The source and extraction method of lignin significantly influence its thermal stability.

  • Drying Temperature: The drying temperature used to process lignin can significantly impact its chemical stability and solubility. For instance, freeze-drying has been shown to best preserve the functional characteristics of sulfoethylated kraft lignin, while oven drying at higher temperatures (55-130°C) can lead to chemical transformations that reduce solubility and charge density.

Protocol: Thermogravimetric Analysis (TGA) of Lignin

  • Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.

  • Sample Preparation: Place a small, accurately weighed amount of the dried lignin sample (typically 5-10 mg) into the TGA sample pan.

  • Experimental Conditions:

    • Atmosphere: Perform the analysis under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.

    • Heating Rate: Use a constant heating rate, for example, 10°C/min.

    • Temperature Range: Heat the sample from ambient temperature to a final temperature, typically around 800-900°C.

  • Data Analysis: Record the mass loss of the sample as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum degradation rate (from the derivative thermogravimetric, DTG, curve), and the final residual mass.

pH Stability

The pH of the surrounding medium significantly affects the stability and solubility of lignin.

  • Precipitation at Low pH: Lignin is generally soluble in alkaline solutions and tends to precipitate at lower pH values. Significant precipitation of kraft lignin has been observed at pH values of 7.5 or lower, especially at elevated temperatures (around 60°C and 90°C).

  • Bacterial Degradation: The optimal pH for the biodegradation of lignin by certain bacteria, such as Bacillus altitudinis, has been found to be in the alkaline range (pH 8.0-9.0).

Signaling and Degradation Pathways

Understanding the biological pathways related to lignin is crucial for its biotechnological applications and for developing strategies for its valorization.

Lignin Biosynthesis Pathway

Lignin is synthesized in plants through the phenylpropanoid pathway. This complex pathway involves a series of enzymatic reactions that convert phenylalanine into monolignols, the building blocks of the lignin polymer.

Lignin_Biosynthesis cluster_monolignols Monolignol Transport to Cell Wall Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid C3H Coniferyl_alcohol p-Coumaryl Alcohol (H) p_Coumaroyl_CoA->Coniferyl_alcohol CCR, CAD Caffeoyl_CoA Caffeoyl-CoA Caffeic_acid->Caffeoyl_CoA 4CL Ferulic_acid Ferulic Acid Caffeic_acid->Ferulic_acid COMT Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Sinapic_acid 5-Hydroxyferulic Acid Ferulic_acid->Sinapic_acid F5H Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Sinapyl_alcohol Coniferyl Alcohol (G) Coniferaldehyde->Sinapyl_alcohol CAD Lignin Lignin Polymer Coniferyl_alcohol->Lignin Peroxidases, Laccases Sinapoyl_CoA Sinapic Acid Sinapic_acid->Sinapoyl_CoA 4CL Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR p_Coumaryl_alcohol Sinapyl Alcohol (S) Sinapaldehyde->p_Coumaryl_alcohol CAD Sinapyl_alcohol->Lignin Peroxidases, Laccases p_Coumaryl_alcohol->Lignin Peroxidases, Laccases

Caption: Simplified overview of the lignin biosynthesis pathway in plants.

Lignin Biodegradation Pathway

The biodegradation of lignin is primarily an oxidative process carried out by microorganisms, particularly white-rot fungi and some bacteria. It involves the action of extracellular enzymes like laccases and peroxidases.

Lignin_Biodegradation Lignin Lignin Polymer Depolymerization Depolymerization Lignin->Depolymerization Laccases, Peroxidases (LiP, MnP, VP) Aromatic_Oligomers Aromatic Oligomers & Monomers Depolymerization->Aromatic_Oligomers Beta_Aryl_Ether_Pathway β-Aryl Ether Catabolic Pathway Aromatic_Oligomers->Beta_Aryl_Ether_Pathway Biphenyl_Pathway Biphenyl Catabolic Pathway Aromatic_Oligomers->Biphenyl_Pathway Beta_Ketoadipate_Pathway β-Ketoadipate Pathway Beta_Aryl_Ether_Pathway->Beta_Ketoadipate_Pathway Biphenyl_Pathway->Beta_Ketoadipate_Pathway Central_Metabolism Central Metabolism (TCA Cycle) Beta_Ketoadipate_Pathway->Central_Metabolism Ring Cleavage Lignin_Analysis_Workflow Lignin_Source Lignin Source (e.g., Kraft, Organosolv) Isolation_Purification Isolation & Purification Lignin_Source->Isolation_Purification Characterization Physicochemical Characterization (e.g., MW, Functional Groups) Isolation_Purification->Characterization Solubility_Screening Solubility Screening (Various Solvents) Characterization->Solubility_Screening Stability_Assessment Stability Assessment (Thermal, pH) Characterization->Stability_Assessment Data_Analysis Data Analysis & Interpretation Solubility_Screening->Data_Analysis Stability_Assessment->Data_Analysis

References

Spectroscopic data for Aglinin A characterization (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for spectroscopic data (NMR, MS, IR) and experimental protocols for a compound identified as "Aglinin A" have yielded no specific results. The name "this compound" does not correspond to a recognized chemical entity in publicly available scientific literature. It is highly probable that "this compound" is a proprietary name, a newly isolated compound not yet in the public domain, or a potential misspelling of a related compound, possibly within the broader class of lignans (B1203133) or neolignans.

Lignans are a large group of natural products with diverse chemical structures and biological activities. Given the similarity in nomenclature, it is conceivable that "this compound" belongs to this family. The characterization of such compounds heavily relies on a combination of spectroscopic techniques to elucidate their complex three-dimensional structures.

Without access to specific data for "this compound," this guide will present a generalized but detailed technical framework for the spectroscopic characterization of a representative lignan (B3055560), which can serve as a template for the analysis of "this compound" once its structure is disclosed.

General Experimental Workflow for Lignan Characterization

The structural elucidation of a novel natural product like a lignan typically follows a standardized workflow designed to obtain comprehensive data for an unambiguous structure assignment.

cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation extraction Solvent Extraction (e.g., MeOH, EtOH) partition Liquid-Liquid Partition (e.g., Hexane, EtOAc, BuOH) extraction->partition chromatography Chromatographic Separation (e.g., Silica (B1680970) Gel, Sephadex) partition->chromatography hplc HPLC Purification chromatography->hplc nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) hplc->nmr ms Mass Spectrometry (HR-ESI-MS) hplc->ms ir Infrared Spectroscopy hplc->ir uv UV-Vis Spectroscopy hplc->uv data_integration Data Integration & Analysis nmr->data_integration ms->data_integration ir->data_integration uv->data_integration structure_proposal Proposed Structure data_integration->structure_proposal confirmation Chemical or X-ray Confirmation (Optional) structure_proposal->confirmation

Caption: Generalized workflow for the isolation and structural elucidation of a natural product.

Spectroscopic Data Interpretation: A Lignan Archetype

To illustrate the data required, we will use a hypothetical lignan as a model. The tables below represent the kind of data that would be essential for the characterization of "this compound".

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) is crucial for determining the molecular formula of a compound.

IonCalculated Mass (m/z)Measured Mass (m/z)Deduced Formula
[M+H]⁺359.1495359.1491C₂₀H₂₃O₆
[M+Na]⁺381.1314381.1311C₂₀H₂₂NaO₆
Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3400O-H (hydroxyl) stretching
2925C-H (aliphatic) stretching
1605, 1510C=C (aromatic) stretching
1265C-O (ether) stretching
1030C-O (alcohol) stretching
¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.

PositionδC (ppm)δH (ppm, J in Hz)
1132.5-
2108.26.80 (d, 1.8)
3147.8-
4145.1-
5115.36.75 (d, 8.0)
6119.86.70 (dd, 8.0, 1.8)
785.94.70 (d, 4.0)
854.22.85 (m)
971.83.80 (m), 3.60 (m)
1'130.4-
2'109.56.82 (d, 1.5)
3'148.5-
4'146.2-
5'114.66.78 (d, 8.2)
6'121.26.72 (dd, 8.2, 1.5)
7'87.54.20 (d, 6.5)
8'50.12.50 (m)
9'65.44.10 (m), 3.90 (m)
3-OCH₃55.93.85 (s)
3'-OCH₃56.03.88 (s)

Experimental Protocols

General Experimental Procedures
  • Optical Rotations: Measured on a digital polarimeter.

  • UV Spectra: Recorded on a UV-visible spectrophotometer.

  • IR Spectra: Obtained on a Fourier-transform infrared spectrometer with KBr pellets.

  • NMR Spectra: Recorded on a 500 MHz spectrometer in CDCl₃. Chemical shifts (δ) are expressed in ppm, referenced to the solvent peaks, and coupling constants (J) are in Hz.

  • HR-ESI-MS: Acquired on a Q-TOF mass spectrometer.

Extraction and Isolation Protocol

The following is a general procedure and would need to be optimized for "this compound".

  • Extraction: The dried and powdered source material (e.g., plant leaves, stems) is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography: The bioactive fraction (e.g., the EtOAc fraction) is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Size-Exclusion Chromatography: Fractions containing compounds of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with MeOH.

  • Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

Signaling Pathway Diagram (Hypothetical)

Should "this compound" be investigated for its biological activity, for instance, as an inhibitor of a specific signaling pathway, the results could be visualized as follows. This diagram illustrates a hypothetical inhibition of the NF-κB signaling pathway.

TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Target Gene Expression Nucleus->Gene AglininA This compound AglininA->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

This technical guide provides a comprehensive framework for the spectroscopic characterization of a novel natural product, which can be applied to "this compound" once authentic samples and preliminary data become available. The provided tables and protocols are representative of the rigorous data collection and analysis required for full structure elucidation in the field of natural product chemistry.

The Potential Biological Activities of Lignans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for the specific compound "Aglinin A" did not yield any publicly available scientific literature or data. Therefore, this guide focuses on the broader class of natural compounds to which it likely belongs: lignans (B1203133) . The information presented herein summarizes the well-documented biological activities of various lignans, providing a foundational understanding that may be applicable to novel members of this class.

Introduction

Lignans are a large and diverse group of polyphenolic compounds found in a wide variety of plants.[1] They are formed by the dimerization of two phenylpropanoid units.[2] This class of molecules has garnered significant scientific interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5] This technical guide provides an in-depth overview of the potential biological activities of lignans, with a focus on their mechanisms of action, supported by quantitative data from key studies and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this important class of natural products.

Anticancer Activities of Lignans

Lignans have demonstrated significant potential as antineoplastic agents, exhibiting cytotoxic and antiproliferative effects across a range of cancer cell lines. Their mechanisms of action are often multifactorial, targeting key pathways involved in cancer progression.

Mechanistic Insights

The anticancer effects of lignans are attributed to several mechanisms, including:

  • Induction of Apoptosis: Lignans can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases.

  • Inhibition of Angiogenesis: Some lignans have been shown to inhibit the formation of new blood vessels, which are crucial for tumor growth and metastasis.

  • Modulation of Signaling Pathways: Lignans can interfere with key signaling pathways that are often dysregulated in cancer, such as the NF-κB and MAPK pathways.

Quantitative Data: In Vitro Cytotoxicity of Lignans
Lignan (B3055560)Cancer Cell LineAssayIC50 ValueReference
Podophyllotoxin Murine CMVAntiviral AssayNot Specified
α-Peltatin Murine CMVAntiviral AssayNot Specified
Justicidin B Sindbis VirusAntiviral AssayNot Specified
Clemastanin B Influenza A (H1N1, H3N2), Influenza BAntiviral AssayNot Specified
Hinokinin Human HBV, HIV, SARS-CoV, HCMVAntiviral AssayNot Specified
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lignan compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the lignan compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the lignan) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Lignan-Mediated Inhibition of NF-κB

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignan Lignan IKK IKK Complex Lignan->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB IkB_degradation Ubiquitination & Degradation IkB->IkB_degradation Leads to Nucleus Nucleus NFkB->Nucleus Translocation NFkB->IkB_NFkB Gene Pro-inflammatory & Pro-survival Genes Nucleus->Gene Activates Transcription

Caption: Lignan-mediated inhibition of the NF-κB signaling pathway.

Anti-inflammatory Activities of Lignans

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Lignans have demonstrated potent anti-inflammatory effects, primarily through the modulation of key inflammatory mediators and signaling pathways.

Mechanistic Insights

The anti-inflammatory properties of lignans are associated with:

  • Inhibition of Pro-inflammatory Cytokines: Lignans can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Downregulation of Inflammatory Enzymes: They can inhibit the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Interference with NF-κB Signaling: As a central regulator of inflammation, the inhibition of the NF-κB pathway is a key mechanism of anti-inflammatory action for many lignans.

Quantitative Data: Inhibition of Inflammatory Mediators by Lignans
LignanCell Line/ModelInflammatory MediatorInhibition (%) / IC50Reference
Magnolin LPS-activated microgliaNO ProductionNot Specified
Eudesmin LPS-activated microgliaNO ProductionNot Specified
Yangambin LPS-activated microgliaNO ProductionNot Specified
Epimagnolin B LPS-activated microgliaNO ProductionPotent Inhibition
Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a simple and sensitive method for the colorimetric determination of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • LPS (Lipopolysaccharide)

  • Lignan compound

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well microtiter plates

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and incubate overnight. Pre-treat the cells with various concentrations of the lignan compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in cell culture medium.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each well containing the supernatant or standard, followed by 50 µL of Component B. Incubate at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples using the standard curve. The percentage of inhibition of NO production can be determined by comparing the treated groups to the LPS-stimulated control.

Experimental Workflow: In Vitro Anti-inflammatory Screening

Anti_inflammatory_Workflow start Start: Lignan Compound Library cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture treatment Pre-treatment with Lignans + LPS Stimulation cell_culture->treatment supernatant Collect Supernatant treatment->supernatant western Western Blot for iNOS, COX-2, p-IκBα treatment->western Cell Lysates griess Griess Assay for NO supernatant->griess elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant->elisa data Data Analysis & Hit Identification griess->data elisa->data western->data

Caption: Workflow for in vitro screening of anti-inflammatory lignans.

Antiviral Activities of Lignans

Several lignans have been reported to possess antiviral activity against a range of viruses. Their mechanisms of action can vary depending on the specific lignan and the virus.

Mechanistic Insights

The antiviral effects of lignans may involve:

  • Inhibition of Viral Entry: Some lignans can prevent viruses from entering host cells.

  • Inhibition of Viral Replication: They can interfere with key viral enzymes or processes required for viral replication.

  • Modulation of Host Immune Response: Lignans may also exert antiviral effects by modulating the host's immune response to the infection.

Quantitative Data: Antiviral Activity of Lignans
LignanVirusAssayActivityReference
Podophyllotoxin Murine CMVAntiviral AssayPotent Inhibition
α-Peltatin Murine CMVAntiviral AssayPotent Inhibition
Justicidin B Sindbis VirusAntiviral AssayEffective Inhibition
Clemastanin B Influenza A (H1N1, H3N2), Influenza BAntiviral AssayInhibitory Activity
Hinokinin Human HBV, HIV, SARS-CoV, HCMVAntiviral AssayAntiviral Activity
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a virus and to evaluate the antiviral activity of a compound.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • Complete cell culture medium

  • Lignan compound

  • Agarose (B213101) or methylcellulose (B11928114) overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and grow to confluency.

  • Virus Infection: Remove the growth medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) in the presence of various concentrations of the lignan compound. Include a virus-only control. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay Application: After incubation, remove the virus inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Staining and Counting: Fix the cells with formaldehyde (B43269) and stain with crystal violet. The plaques (clear zones where cells have been lysed by the virus) will be visible against a background of stained, uninfected cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of the lignan compound compared to the virus-only control. The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) can be determined.

Conclusion

Lignans represent a promising class of natural products with a wide array of potential therapeutic applications. Their demonstrated anticancer, anti-inflammatory, and antiviral activities, coupled with their diverse chemical structures, make them attractive candidates for further investigation and drug development. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to explore the biological potential of novel lignans. While specific data on "this compound" remains elusive, the comprehensive understanding of the lignan class as a whole provides a strong foundation for future research in this area.

References

An In-depth Technical Guide to Aniline Derivatives and Their Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aniline (B41778) derivatives and their structural analogues, focusing on their synthesis, biological activities, and therapeutic potential. Aniline, a fundamental aromatic amine, serves as a versatile scaffold for the development of a wide array of compounds with significant applications in medicinal chemistry and materials science. This document delves into the structure-activity relationships, mechanisms of action, and experimental methodologies related to these compounds, presenting data in a clear and accessible format for researchers and professionals in the field of drug discovery and development.

Synthesis of Aniline Derivatives

The synthesis of aniline derivatives can be achieved through several established methods, each with its own advantages regarding yield, substrate scope, and reaction conditions. Key synthetic strategies include the catalytic reduction of nitroarenes, Buchwald-Hartwig amination, and the Ullmann condensation.[1]

Table 1: Comparison of Common Synthetic Methods for Aniline Derivatives [1]

Synthetic MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Catalytic ReductionRaney Nickel, H₂Methanol50-1202-4>98
Buchwald-Hartwig AminationPd(OAc)₂, P(t-Bu)₃Toluene (B28343)80298
Ullmann CondensationCuI, L-prolineDMSO100-16012-24Variable

Biological Activities and Therapeutic Potential

Aniline derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. Their therapeutic applications span from anticancer and antimicrobial to cardiovascular and anti-inflammatory agents.

Certain aniline derivatives have shown potent antiproliferative effects. For instance, 2-anilino triazolopyrimidines have been identified as tubulin polymerization inhibitors, a mechanism crucial for mitotic arrest in cancer cells.[2]

Table 2: Anticancer Activity of 2-Anilino Triazolopyrimidine Derivatives [2]

Compound IDSubstituent on Anilino MoietyHeLa IC₅₀ (nM)A549 IC₅₀ (nM)HT-29 IC₅₀ (nM)
3d p-toluidino304335
3h p-ethylanilino160240180
3f 3',4'-dimethylanilino67160110

The growing threat of antibiotic resistance has spurred the search for novel antibacterial agents. Aniline derivatives have emerged as a promising class of compounds with potential antibacterial properties. In silico and in vitro studies have demonstrated that certain aniline derivatives exhibit moderate to good antibacterial activity.[3]

Recent studies have explored the potential of aniline derivatives in the context of cardiovascular diseases. A study focusing on the synthesis of aniline derivatives from 3-ethynylaniline (B136080) identified a compound that demonstrated a significant decrease in infarct area in an ischemia/reperfusion injury model, suggesting its potential as a therapeutic agent for heart failure. The synthesis involved a series of reactions including etherification, addition, and cyclization.

The antioxidant properties of aniline and its phenolic derivatives have been investigated, revealing interesting structure-activity relationships. Anilines have shown notable efficacy in scavenging hydrogen peroxide, a key reactive oxygen species. The antioxidant activity is influenced by the number and position of active groups (hydroxyl or amino). Generally, compounds with more active groups exhibit stronger antioxidant potential. The ortho position of these groups is often associated with higher activity due to the potential for intramolecular hydrogen bonding.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the synthesis and evaluation of aniline derivatives. Below are representative methodologies for key experimental procedures.

Protocol 1: Catalytic Reduction of a Nitroarene

  • Dissolve the nitroarene substrate (1.0 eq) in a suitable solvent such as ethanol.

  • Add a catalytic amount of Palladium on carbon (10 mol%).

  • Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the aniline derivative.

  • Purify the product further by recrystallization or column chromatography if necessary.

Protocol 2: Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube, combine the aryl bromide (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate the tube and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, monitoring by TLC or GC/MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test aniline derivatives and incubate for a specified period (e.g., 24-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which aniline derivatives exert their biological effects is crucial for rational drug design.

As mentioned, certain 2-anilino triazolopyrimidines function as potent inhibitors of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

tubulin_inhibition Anilino_Derivative 2-Anilino Triazolopyrimidine Derivative Tubulin Tubulin Dimers Anilino_Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by 2-anilino triazolopyrimidine derivatives.

Some aniline derivatives have been shown to modulate the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification genes. Inhibition of Nrf2 in cancer cells can increase their sensitivity to radiotherapy.

nrf2_inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aniline_Derivative Aniline Derivative (e.g., IM3829 derivative) Nrf2 Nrf2 Aniline_Derivative->Nrf2 Inhibits Nrf2 activity Keap1 Keap1 Keap1->Nrf2 Sequesters Ub Ubiquitination & Degradation Nrf2->Ub Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation (inhibited) ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Gene_Expression Antioxidant & Detoxification Gene Expression ARE->Gene_Expression Promotes

Caption: Modulation of the Nrf2 signaling pathway by specific aniline derivatives.

A typical workflow for the discovery and evaluation of novel aniline derivatives involves a multi-step process from synthesis to biological testing.

experimental_workflow Start Start Synthesis Synthesis of Aniline Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterate In_Vivo_Testing In Vivo Testing in Animal Models Lead_Optimization->In_Vivo_Testing End End In_Vivo_Testing->End

Caption: General experimental workflow for the development of bioactive aniline derivatives.

References

In Silico Prediction of Aglinin A Targets and Binding Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for identifying the protein targets and binding sites of novel small molecules, using the hypothetical compound Aglinin A as a case study. We detail a systematic workflow encompassing ligand-based and structure-based computational approaches, including reverse docking and pharmacophore modeling, to generate a high-confidence list of potential protein targets. Furthermore, this guide outlines the experimental protocols for the validation of these predicted targets, specifically focusing on AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. All computational and experimental data for the hypothetical this compound are summarized in structured tables for clarity and comparative analysis. Signaling pathway diagrams and experimental workflows are visualized using Graphviz to provide clear, logical representations of the described processes.

Introduction

This guide illustrates a typical workflow for the in silico prediction and subsequent experimental validation of protein targets for a novel therapeutic candidate, herein referred to as this compound.

In Silico Target Prediction Workflow

The computational workflow for identifying putative targets of this compound integrates multiple in silico techniques to enhance the predictive accuracy. The overall process is depicted in the workflow diagram below.

cluster_0 In Silico Prediction Ligand Preparation Ligand Preparation Reverse Docking Reverse Docking Ligand Preparation->Reverse Docking Pharmacophore Modeling Pharmacophore Modeling Ligand Preparation->Pharmacophore Modeling Target Database Preparation Target Database Preparation Target Database Preparation->Reverse Docking Hit Prioritization Hit Prioritization Reverse Docking->Hit Prioritization Pharmacophore Modeling->Hit Prioritization Binding Site Analysis Binding Site Analysis Hit Prioritization->Binding Site Analysis Candidate Target List Candidate Target List Binding Site Analysis->Candidate Target List

In Silico Target Prediction Workflow for this compound.
Methodologies

2.1.1. Reverse Docking

Reverse docking is a computational technique where a small molecule of interest is docked against a large library of protein structures to identify potential binding partners. This structure-based approach is particularly useful for identifying novel targets.

Experimental Protocol: Reverse Docking

  • Ligand Preparation: The 3D structure of this compound is generated and optimized using molecular modeling software (e.g., ChemDraw, Avogadro). Energy minimization is performed to obtain a low-energy conformation.

  • Target Database Preparation: A curated database of 3D protein structures is compiled from sources like the Protein Data Bank (PDB). The database should encompass a diverse range of protein families implicated in relevant disease areas. All water molecules and non-essential ligands are removed, and polar hydrogens are added.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, GOLD) is used to systematically dock this compound into the binding pockets of each protein in the target database.

  • Scoring and Ranking: The binding poses are evaluated using a scoring function that estimates the binding affinity. The protein targets are then ranked based on their docking scores.

2.1.2. Pharmacophore Modeling

Pharmacophore modeling is a ligand-based method that defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target.

Experimental Protocol: Pharmacophore-Based Target Fishing

  • Pharmacophore Query Generation: A 3D pharmacophore model is generated based on the structure of this compound, identifying its key chemical features.

  • Database Screening: The generated pharmacophore model is used as a query to screen a database of known active ligands with annotated protein targets (e.g., ChEMBL, PubChem).

  • Target Inference: The targets of the database compounds that match the pharmacophore query of this compound are considered potential targets for this compound.

Hypothetical In Silico Prediction Results for this compound

The following table summarizes the hypothetical top-ranking putative targets for this compound identified through reverse docking and pharmacophore modeling.

Target ProteinPrediction MethodDocking Score (kcal/mol)Pharmacophore Fit ScorePutative Binding Site Residues
Kinase X Reverse Docking-9.80.85Tyr156, Leu208, Val216
Protease Y Reverse Docking-9.20.79Asp102, His57, Ser195
Receptor Z Pharmacophore-8.50.92Phe264, Trp328, Arg372
Enzyme W Both-8.90.88Met121, Ile152, Gln189

Experimental Validation of Predicted Targets

Computational predictions must be validated through experimental assays to confirm the interaction between the small molecule and the predicted target protein. Here, we describe two common and robust assay formats: AlphaScreen and TR-FRET.

cluster_1 Experimental Validation Predicted Targets Predicted Targets AlphaScreen Assay AlphaScreen Assay Predicted Targets->AlphaScreen Assay TR-FRET Assay TR-FRET Assay Predicted Targets->TR-FRET Assay Binding Affinity Determination Binding Affinity Determination AlphaScreen Assay->Binding Affinity Determination TR-FRET Assay->Binding Affinity Determination Validated Targets Validated Targets Binding Affinity Determination->Validated Targets

Experimental Validation Workflow.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based, no-wash immunoassay used to study biomolecular interactions. It relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity by a binding event, generating a chemiluminescent signal.

Experimental Protocol: AlphaScreen Competition Assay

  • Reagent Preparation:

    • Donor Beads: Streptavidin-coated donor beads are used.

    • Acceptor Beads: Acceptor beads are conjugated to an antibody specific for the tagged protein target.

    • Biotinylated Ligand: A known biotinylated ligand for the target protein is used as a tracer.

    • Tagged Target Protein: The purified target protein is tagged (e.g., with GST or His).

    • This compound: A dilution series of this compound is prepared.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the tagged target protein and 5 µL of the biotinylated ligand to each well.

    • Add 5 µL of the this compound dilution series.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the antibody-conjugated acceptor beads.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of the streptavidin-coated donor beads.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: The decrease in the AlphaScreen signal in the presence of this compound indicates competition for binding to the target protein. The IC50 value is determined by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a fluorescence-based assay that measures the proximity of two molecules. It utilizes a long-lifetime lanthanide donor fluorophore and a shorter-lifetime acceptor fluorophore. Energy transfer occurs when the donor and acceptor are in close proximity, resulting in a specific FRET signal.

Experimental Protocol: TR-FRET Competition Assay

  • Reagent Preparation:

    • Donor: Typically, a terbium (Tb) or europium (Eu) chelate conjugated to an antibody that recognizes the tagged target protein.

    • Acceptor: A fluorescently labeled tracer ligand that binds to the target protein.

    • Tagged Target Protein: The purified target protein with an appropriate tag (e.g., His-tag, GST-tag).

    • This compound: A dilution series of this compound is prepared.

  • Assay Procedure (384-well plate format):

    • Add 4 µL of the this compound dilution series to each well.

    • Add 8 µL of a pre-mixed solution containing the tagged target protein and the donor-labeled antibody.

    • Incubate for 30 minutes at room temperature.

    • Add 8 µL of the acceptor-labeled tracer ligand.

    • Incubate for 60-120 minutes at room temperature.

    • Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.

  • Data Analysis: The TR-FRET signal is typically expressed as a ratio of the acceptor and donor emission intensities. A decrease in this ratio in the presence of this compound indicates displacement of the tracer and binding of this compound to the target. The IC50 is calculated from the dose-response curve.

Hypothetical Experimental Validation Results for this compound

The following table presents hypothetical binding affinity data for this compound against the top-ranked predicted targets, as determined by AlphaScreen and TR-FRET assays.

Target ProteinAssay MethodIC50 (nM)
Kinase X AlphaScreen150
Protease Y TR-FRET> 10,000
Receptor Z AlphaScreen2,500
Enzyme W TR-FRET85

Signaling Pathway Analysis

Based on the validated targets, a signaling pathway analysis can be conducted to understand the potential mechanism of action of this compound. Assuming Kinase X and Enzyme W are the primary targets, the following diagram illustrates their hypothetical involvement in a cellular signaling cascade.

cluster_2 Hypothetical this compound Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Downstream Effector 1 Downstream Effector 1 Kinase X->Downstream Effector 1 Enzyme W Enzyme W Downstream Effector 2 Downstream Effector 2 Enzyme W->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response This compound This compound This compound->Kinase X This compound->Enzyme W

Hypothetical Signaling Pathway of this compound.

Conclusion

This technical guide has outlined a comprehensive in silico and experimental workflow for the identification and validation of protein targets for a novel small molecule, exemplified by the hypothetical compound this compound. The integration of computational methods like reverse docking and pharmacophore modeling provides a powerful platform for generating hypotheses about a compound's mechanism of action. Subsequent validation with robust biochemical assays such as AlphaScreen and TR-FRET is essential to confirm these predictions and quantify the binding interactions. This systematic approach accelerates the drug discovery process by enabling a more focused and efficient allocation of resources for downstream preclinical and clinical development.

References

Methodological & Application

Application Notes and Protocols for Lignin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Aglinin A": Extensive searches for "this compound" did not yield specific scientific data, including its chemical structure, source, or established protocols. It is highly probable that "this compound" is a typographical error for "lignin," a complex polymer that is abundant in the cell walls of plants. The following application notes and protocols are therefore provided for the extraction and purification of lignin (B12514952), a topic of significant interest to researchers in biorefining, materials science, and drug development.

Lignin is a complex aromatic polymer that provides structural integrity to plant cell walls.[1][2][3] Its intricate and variable structure makes its extraction and purification a critical challenge in various industrial and research applications, including the production of biofuels, platform chemicals, and advanced biomaterials.[1][2]

I. Extraction of Lignin

The choice of extraction method significantly influences the yield, purity, and structural integrity of the isolated lignin. Common methods are categorized as chemical or physical.

A. Chemical Extraction Methods

Chemical methods are widely used for their efficiency in delignification.

  • Kraft Pulping: This is the most prevalent industrial method, treating biomass with sodium hydroxide (B78521) and sodium sulfide (B99878) at high temperatures and pressure. This process solubilizes lignin into a "black liquor," from which it can be precipitated. The resulting Kraft lignin is typically high in sulfur.

  • Organosolv Process: This method utilizes organic solvents (e.g., ethanol, acetic acid) or their aqueous mixtures to dissolve lignin and hemicellulose, leaving a relatively pure cellulose (B213188) pulp. The dissolved lignin can be recovered by precipitation upon addition of water.

  • Alkaline Extraction: This process employs alkaline solutions like sodium hydroxide to break down the lignocellulosic matrix. It is particularly effective for non-wood biomass.

  • Ionic Liquid Extraction: Ionic liquids are salts that are liquid at low temperatures and can selectively dissolve lignin from biomass. This method is considered a "green" alternative due to the potential for solvent recycling.

B. Physical and Physicochemical Methods

These methods aim to preserve the native structure of lignin.

  • Mechanical Milling: Techniques like ball milling reduce the particle size of biomass, increasing the surface area for subsequent solvent extraction. However, this method can be energy-intensive and may result in contamination with carbohydrates.

  • Steam Explosion: High-pressure steam is used to break apart the biomass structure, making lignin more accessible for extraction.

Table 1: Comparison of Lignin Extraction Methods

Extraction MethodTypical Solvents/ReagentsTemperature (°C)Key AdvantagesKey Disadvantages
Kraft Pulping NaOH, Na₂S150-170High efficiency, well-establishedHarsh conditions, sulfur incorporation
Organosolv Ethanol, Acetic Acid, etc.100-200High-purity lignin, solvent recoveryHigher cost, potential for solvent loss
Alkaline Extraction NaOH80-160Effective for grasses and strawsCan cause some lignin modification
Ionic Liquid Various100-150"Green" solvent, high purityHigh cost of ionic liquids
Mechanical Milling None (pre-treatment)AmbientPreserves native structureEnergy-intensive, low purity
II. Purification of Lignin

Following extraction, lignin often contains impurities such as carbohydrates, ash, and residual solvents that must be removed for most applications.

A. Precipitation and Washing

  • Acid Precipitation: Lignin is commonly precipitated from alkaline extraction liquors (like black liquor) by lowering the pH with an acid (e.g., sulfuric acid or hydrochloric acid).

  • Washing: The precipitated lignin is then washed with acidified water and deionized water to remove salts and other water-soluble impurities.

B. Solvent Extraction

Further purification can be achieved by washing the isolated lignin with organic solvents to remove solvent-soluble impurities.

C. Chromatographic Methods

For high-purity lignin required for analytical or pharmaceutical applications, chromatographic techniques are employed.

  • Size-Exclusion Chromatography (SEC): This technique separates lignin fractions based on their molecular weight. It is a common method for characterizing the molecular weight distribution of lignin.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate lignin oligomers and low-molecular-weight lignin compounds.

D. Membrane Filtration

Ultrafiltration can be used to concentrate and purify lignin from black liquor by separating it from smaller molecules based on membrane pore size.

Table 2: Common Lignin Purification Techniques

Purification MethodPrinciplePurposeTypical Purity Achieved
Acid Precipitation Solubility change with pHBulk recovery from alkaline solutions85-95%
Solvent Washing Differential solubilityRemoval of residual extractives>95%
Size-Exclusion Chromatography Separation by molecular sizeFractionation and high-purity isolation>99%
Ultrafiltration Separation by membrane cutoffConcentration and desalting90-98%

Experimental Protocols

Protocol 1: Organosolv Extraction of Lignin from Hardwood

Objective: To extract high-purity lignin from hardwood chips using an ethanol-based organosolv process.

Materials:

  • Hardwood chips (e.g., poplar, oak), air-dried and milled to 20-40 mesh

  • Ethanol (95%)

  • Sulfuric acid (0.5 M)

  • Deionized water

  • High-pressure reactor

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Place 100 g of milled hardwood chips into a 2 L high-pressure reactor.

  • Solvent Addition: Add 1 L of a 65:35 (v/v) ethanol/water solution containing 0.05 M sulfuric acid as a catalyst.

  • Extraction: Seal the reactor and heat to 160°C with constant stirring for 60 minutes.

  • Cooling and Filtration: Rapidly cool the reactor to room temperature. Filter the slurry through a Büchner funnel to separate the solid cellulose pulp from the liquid hydrolysate (black liquor) containing the dissolved lignin.

  • Pulp Washing: Wash the pulp with 500 mL of the hot ethanol/water solution to recover residual lignin. Combine the wash filtrate with the black liquor.

  • Lignin Precipitation: Concentrate the combined black liquor to approximately one-third of its original volume using a rotary evaporator to remove the ethanol. Add deionized water (3 volumes) to the concentrated liquor with stirring to precipitate the lignin.

  • Lignin Recovery: Allow the precipitate to settle for 2-4 hours. Collect the precipitated lignin by filtration or centrifugation.

  • Washing and Drying: Wash the lignin cake with deionized water until the filtrate is neutral. Dry the purified lignin in a vacuum oven at 40°C overnight.

Workflow for Organosolv Extraction

Organosolv_Extraction Biomass Milled Hardwood Reactor High-Pressure Reactor Biomass->Reactor Filtration1 Filtration Reactor->Filtration1 Pulp Cellulose Pulp Filtration1->Pulp Solid BlackLiquor Black Liquor (Lignin Solution) Filtration1->BlackLiquor Liquid Concentration Rotary Evaporation BlackLiquor->Concentration Precipitation Water Addition Concentration->Precipitation Filtration2 Filtration/Centrifugation Precipitation->Filtration2 Lignin Purified Lignin Filtration2->Lignin

Caption: Workflow for Organosolv Lignin Extraction.

Protocol 2: Purification of Kraft Lignin by Acid Precipitation and Washing

Objective: To purify crude Kraft lignin from black liquor.

Materials:

  • Kraft black liquor

  • Sulfuric acid (2 M)

  • Deionized water

  • pH meter

  • Centrifuge

  • Freeze-dryer or vacuum oven

Procedure:

  • Acidification: Slowly add 2 M sulfuric acid to the Kraft black liquor while stirring continuously. Monitor the pH. Continue adding acid until the pH reaches 2.0. A dark precipitate of lignin will form.

  • Coagulation: Gently heat the acidified mixture to 70-80°C for 30 minutes to promote the coagulation of the lignin precipitate.

  • Centrifugation: Allow the mixture to cool to room temperature and then centrifuge at 4000 x g for 15 minutes to pellet the lignin.

  • Washing: Decant the supernatant. Resuspend the lignin pellet in acidified deionized water (pH 2.0) and centrifuge again. Repeat this washing step twice.

  • Final Wash: Resuspend the lignin pellet in deionized water and centrifuge. Repeat until the supernatant is neutral (pH ~7.0).

  • Drying: Freeze-dry the purified lignin pellet or dry it in a vacuum oven at 40°C to a constant weight.

Workflow for Kraft Lignin Purification

Kraft_Purification BlackLiquor Kraft Black Liquor Acidification Acidification (pH 2.0) BlackLiquor->Acidification Coagulation Heating (70-80°C) Acidification->Coagulation Centrifugation1 Centrifugation Coagulation->Centrifugation1 Washing Washing Steps Centrifugation1->Washing Centrifugation2 Final Centrifugation Washing->Centrifugation2 Drying Drying Centrifugation2->Drying PurifiedLignin Purified Kraft Lignin Drying->PurifiedLignin Signaling_Pathway cluster_stimulus External Stimulus cluster_lignin Lignin-Derived Compounds cluster_cellular Cellular Response Stimulus Oxidative or Inflammatory Stress ROS Reactive Oxygen Species (ROS) Stimulus->ROS Lignin Phenolic Compounds (from Lignin Degradation) Lignin->ROS scavenges IKK IKK Complex Lignin->IKK inhibits ROS->IKK activates NFkB_Inhib IκBα IKK->NFkB_Inhib phosphorylates NFkB NF-κB NFkB_Inhib->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation activates

References

Application Note and Protocol: Standard Operating Procedure for the Quantification of a Novel Small Molecule (Aglinin A)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public domain information is currently available for a compound named "Aglinin A." The following document provides a generalized standard operating procedure (SOP) for the quantification of a novel small molecule, which can be adapted for a compound like "this compound" once its specific physicochemical properties are determined. The methodologies described are based on common analytical techniques used for small molecule quantification in research and drug development.

Introduction

The accurate quantification of novel chemical entities is a critical step in drug discovery and development. This document outlines a standard operating procedure for the quantification of a hypothetical small molecule, termed "this compound," using High-Performance Liquid Chromatography (HPLC). This protocol is intended for researchers, scientists, and drug development professionals to ensure reliable and reproducible quantification of the target analyte in various matrices.

Chemical Properties (Hypothetical for this compound):

For the purpose of this generalized protocol, we will assume "this compound" is a small organic molecule soluble in common organic solvents. The user will need to determine the actual properties of their compound of interest, such as its molecular weight, solubility, and UV absorbance spectrum, to optimize the described methods.

Experimental Protocols

This section details the methodology for the quantification of a small molecule using HPLC with UV detection.

Materials and Reagents
  • Reference standard of the analyte (e.g., this compound)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • Phosphate-buffered saline (PBS) for biological samples

  • Bovine serum albumin (BSA) for matrix-matched standards

  • Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • pH meter

Sample Preparation

2.3.1. Standard Stock Solution Preparation

  • Accurately weigh 1 mg of the reference standard.

  • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a 1 mg/mL stock solution.

  • Store the stock solution at -20°C in an amber vial.

2.3.2. Working Standard Solutions and Calibration Curve

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.

  • A typical calibration curve might include concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • For quantification in biological matrices (e.g., plasma), prepare matrix-matched calibration standards by spiking the blank matrix with the working standard solutions.

2.3.3. Sample Pre-treatment (for Biological Matrices)

  • Protein Precipitation:

    • To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for HPLC analysis.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined based on the UV-Vis spectrum of the analyte (e.g., 280 nm).

Data Analysis
  • Integrate the peak area of the analyte in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Use the peak area of the analyte in the samples to calculate its concentration using the regression equation.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Sample IDPeak Area (arbitrary units)Calculated Concentration (µg/mL)Mean ± SD (µg/mL)% RSD
Standard 1 (0.1 µg/mL)15000.100.10 ± 0.011.5
Standard 2 (1 µg/mL)145000.980.99 ± 0.021.2
Standard 3 (10 µg/mL)15200010.110.0 ± 0.31.8
Standard 4 (100 µg/mL)148000099.599.8 ± 1.50.9
R² of Calibration Curve 0.9995
Sample A780005.25.3 ± 0.22.1
Sample B1250008.48.3 ± 0.42.5
Sample C450003.03.1 ± 0.11.7

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: Sample Collection prep Sample Preparation (e.g., Protein Precipitation or SPE) start->prep Transfer hplc HPLC Analysis prep->hplc Inject data Data Acquisition (Chromatogram) hplc->data Detect analysis Data Analysis (Integration & Quantification) data->analysis Process end End: Report Generation analysis->end Summarize

Caption: Experimental workflow for small molecule quantification.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that a small molecule like "this compound" might modulate. This is a generic representation and should be adapted based on the actual mechanism of action of the compound.

signaling_pathway AglininA This compound Receptor Cell Surface Receptor AglininA->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Target Gene Expression Nucleus->GeneExpression Regulates

Caption: Hypothetical signaling pathway modulated by a small molecule.

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Aglinin A

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Aglinin A, a lignan (B3055560) compound, has garnered significant interest within the scientific community due to its potential therapeutic properties, including its anti-inflammatory effects. Lignans (B1203133) are a class of polyphenolic compounds found in a variety of plants and have been associated with a range of biological activities. The accurate and reliable quantification of this compound in various samples is crucial for researchers in pharmacology, natural product chemistry, and drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Analytical Method

A reverse-phase HPLC (RP-HPLC) method with UV detection is a suitable and widely used technique for the analysis of lignans like this compound.[1][2] This method offers good resolution, sensitivity, and reproducibility for the quantification of such compounds in complex matrices like plant extracts.

Chromatographic Conditions

A typical HPLC system equipped with a UV detector is employed for this analysis. The separation is achieved on a C18 analytical column, which is a common choice for the analysis of moderately polar to nonpolar compounds like lignans.[1][2] The mobile phase generally consists of a gradient mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and resolution.[2]

Table 1: HPLC Chromatographic Conditions for this compound Analysis

ParameterRecommended Conditions
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Elution A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B is typically used to ensure optimal separation of this compound from other components in the sample. A specific gradient program should be optimized based on the sample matrix and interfering compounds.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (Lignans typically exhibit strong UV absorbance around this wavelength)
Injection Volume 10 µL
Retention Time The retention time for this compound will be specific to the exact chromatographic conditions and column used and should be determined by injecting a pure standard of the compound.

Biological Activity: Inhibition of the NF-κB Signaling Pathway

This compound has been investigated for its anti-inflammatory properties, which are often mediated through the inhibition of key inflammatory signaling pathways. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade. The NF-κB pathway plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the NF-κB transcription factor is activated and translocates to the nucleus, where it initiates the transcription of target genes. Inhibition of this pathway is a key therapeutic strategy for inflammatory diseases.

Table 2: Quantitative Data on the Anti-inflammatory Activity of a Lignan

AssayTest CompoundCell LineStimulantIC50 Value (µg/mL)
Nitric Oxide (NO) Production Inhibition Lignan-rich Plant ExtractRAW 264.7 MacrophagesLPSData to be determined experimentally
NF-κB Luciferase Reporter Assay Lignan-rich Plant ExtractHEK293T cellsTNF-αData to be determined experimentally

Note: The IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

1. Sample Preparation Protocol

Proper sample preparation is critical to obtain accurate and reproducible HPLC results. The following is a general protocol for the extraction of this compound from plant material.

Materials:

Procedure:

  • Weigh 1 gram of the dried, powdered plant material into a centrifuge tube.

  • Add 10 mL of methanol or ethanol to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Carefully collect the supernatant (the liquid extract).

  • Filter the supernatant through a 0.45 µm syringe filter directly into an HPLC vial.

  • The sample is now ready for injection into the HPLC system.

2. HPLC Analysis Protocol

Materials:

  • Prepared sample extract in an HPLC vial

  • This compound analytical standard

  • HPLC system with a C18 column

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Inject the this compound standard to determine its retention time and to generate a calibration curve for quantification.

  • Inject the prepared sample extract.

  • Run the gradient elution program as optimized for the separation.

  • Monitor the chromatogram at 280 nm.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve generated from the standard injections.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_quantification Quantification plant_material Dried Plant Material extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction 1. Add Solvent plant_material->extraction centrifugation Centrifugation extraction->centrifugation 2. Separate Solids extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration 3. Clarify Extract centrifugation->filtration hplc_sample Sample for HPLC filtration->hplc_sample 4. Prepare for Injection filtration->hplc_sample injection Sample Injection hplc_sample->injection hplc_system HPLC System with C18 Column separation Gradient Elution hplc_system->separation hplc_system->separation injection->hplc_system injection->hplc_system detection UV Detection (280 nm) separation->detection separation->detection data_analysis Data Analysis detection->data_analysis Chromatogram detection->data_analysis quantification Quantification of this compound data_analysis->quantification data_analysis->quantification standard This compound Standard calibration_curve Calibration Curve standard->calibration_curve Generate standard->calibration_curve calibration_curve->quantification Reference calibration_curve->quantification

Caption: Experimental workflow for this compound analysis.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 Binds myd88 MyD88 tlr4->myd88 Recruits traf6 TRAF6 myd88->traf6 Activates ikk IKK Complex traf6->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocates to nfkb_nuc NF-κB (p50/p65) gene_transcription Pro-inflammatory Gene Transcription nfkb_nuc->gene_transcription aglinin_a This compound aglinin_a->ikk Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Aglinin A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on a comprehensive search of scientific literature, "Aglinin A" is not a recognized chemical compound. This document presents a hypothetical application note for the GC-MS analysis of a plausible lignan (B3055560) structure, herein named "this compound," which could be found in plants of the Aglaia genus. The protocols, data, and diagrams are representative examples for a compound of this class and are intended for instructional and illustrative purposes.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lignans are a large group of polyphenolic compounds found in plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The genus Aglaia is a rich source of various bioactive molecules, including lignans. This application note details a robust and sensitive method for the qualitative and quantitative analysis of a hypothetical furofuran-type lignan, "this compound," from a plant matrix using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Hypothetical Structure of this compound

For the purpose of this application note, this compound is postulated to be a furofuran lignan with the following structure:

(A hypothetical chemical structure for a furofuran lignan would be depicted here if image generation were supported. For this text-based representation, we will describe it as a molecule with a central tetrahydrofurofuran ring system substituted with two 3,4-dimethoxyphenyl groups.)

Experimental Protocols

1. Sample Preparation: Extraction and Purification of this compound

This protocol describes the extraction and purification of this compound from dried and powdered plant material (e.g., leaves or bark of an Aglaia species).

  • Materials:

  • Procedure:

    • Weigh 10 g of the dried, powdered plant material into a flask.

    • Add 100 mL of methanol and extract using ultrasonication for 30 minutes at 40°C.

    • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process two more times with fresh methanol.

    • Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

    • Resuspend the dried extract in 50 mL of deionized water and partition three times with 50 mL of hexane to remove nonpolar compounds. Discard the hexane fractions.

    • Partition the remaining aqueous layer three times with 50 mL of ethyl acetate.

    • Combine the ethyl acetate fractions and evaporate to dryness.

    • For further purification, redissolve the ethyl acetate fraction in a minimal amount of methanol and load it onto a C18 SPE cartridge preconditioned with methanol and water.

    • Wash the cartridge with a water-methanol gradient to remove impurities.

    • Elute the lignan-containing fraction with a higher concentration of methanol.

    • Evaporate the purified fraction to dryness.

2. Derivatization of this compound for GC-MS Analysis

To enhance volatility and thermal stability, this compound is derivatized by silylation.[1][2]

  • Materials:

    • Purified this compound extract

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (B92270) (anhydrous)

    • Heating block or oven

    • GC vials with inserts

  • Procedure:

    • Dissolve approximately 1 mg of the purified this compound extract in 100 µL of anhydrous pyridine in a GC vial.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Seal the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 70°C for 60 minutes.

    • Cool the vial to room temperature before injection into the GC-MS system.

3. GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of derivatized this compound.

Parameter Setting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 150°C, hold for 2 minRamp 1: 10°C/min to 250°C, hold for 5 minRamp 2: 5°C/min to 300°C, hold for 10 min
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Mass Rangem/z 50-800
Scan ModeFull Scan

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of silylated this compound.

Analyte Retention Time (min) Molecular Ion (M+) (m/z) Characteristic Fragment Ions (m/z) LOD (ng/mL) LOQ (ng/mL)
This compound (di-TMS derivative)~ 22.553073, 151, 355, 385, 515515

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing PlantMaterial Plant Material (e.g., Aglaia sp.) Extraction Methanolic Extraction PlantMaterial->Extraction Purification Liquid-Liquid Partitioning & SPE Extraction->Purification Derivatization Silylation (BSTFA) Purification->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition DataAnalysis Qualitative & Quantitative Analysis DataAcquisition->DataAnalysis Reporting Reporting DataAnalysis->Reporting

GC-MS Analysis Workflow for this compound.

Fragmentation_Pathway cluster_frags Major Fragmentation Pathways Parent This compound (di-TMS) m/z = 530 Frag1 Loss of -CH3 m/z = 515 Parent->Frag1 -15 Da Frag2 Cleavage of dimethoxyphenyl-TMS group m/z = 385 Parent->Frag2 -145 Da Frag4 Dimethoxyphenyl-TMS ion m/z = 151 Parent->Frag4 Frag5 TMS+ ion m/z = 73 Parent->Frag5 Frag3 Benzylic cleavage m/z = 355 Frag2->Frag3 -30 Da

Hypothetical Fragmentation of this compound.

References

Application Notes and Protocols for a Cell-Based Assay to Determine Aglinin A Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for developing a robust cell-based assay to characterize the activity of Aglinin A, a potential therapeutic agent. The following protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies, assuming this compound functions as an insulin-sensitizing agent, potentially through the adiponectin signaling pathway.

Introduction

This compound is a compound of interest for its potential therapeutic effects, hypothesized to be mediated through the enhancement of insulin (B600854) sensitivity. This document outlines a cell-based assay strategy to quantify the bioactivity of this compound by measuring key downstream events in the insulin and adiponectin signaling pathways. The primary endpoints of this assay are the phosphorylation of key signaling proteins and the subsequent uptake of glucose into cells.

The protocols provided herein describe the use of relevant cell lines, specific reagents, and detailed procedures for assessing the impact of this compound on cellular signaling and glucose metabolism. The presented workflows and data tables are intended to guide researchers in the systematic evaluation of this compound.

Signaling Pathway Overview

This compound is postulated to act as an agonist of the adiponectin receptors (AdipoR1/R2), leading to the activation of downstream signaling cascades that enhance insulin sensitivity. The binding of an agonist to these receptors initiates a series of events, including the activation of AMP-activated protein kinase (AMPK) and the subsequent phosphorylation of downstream targets. This ultimately converges with the insulin signaling pathway to promote glucose transporter 4 (GLUT4) translocation to the cell membrane, facilitating glucose uptake.

Postulated this compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AdipoR1/R2 AdipoR1/R2 APPL1 APPL1 AdipoR1/R2->APPL1 activates Insulin Receptor Insulin Receptor PI3K PI3K Insulin Receptor->PI3K activates GLUT4_mem GLUT4 Glucose Uptake Glucose Uptake GLUT4_mem->Glucose Uptake This compound This compound This compound->AdipoR1/R2 binds Insulin Insulin Insulin->Insulin Receptor binds AMPK AMPK APPL1->AMPK activates p-AMPK p-AMPK (Active) AMPK->p-AMPK GLUT4_vesicle GLUT4 Vesicle p-AMPK->GLUT4_vesicle promotes translocation Akt Akt PI3K->Akt activates p-Akt p-Akt (Active) Akt->p-Akt p-Akt->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4_mem Glucose Glucose Glucose->GLUT4_mem transport

Caption: Postulated signaling pathway of this compound.

Experimental Protocols

Protocol 1: Phosphorylation of AMPK and Akt Assay

This protocol details the measurement of AMPK and Akt phosphorylation in response to this compound treatment using a cell-based ELISA or Western blotting.

Materials:

  • Cell Line: C2C12 myotubes or 3T3-L1 adipocytes are recommended due to their established use in insulin signaling and glucose uptake studies.[1]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (for C2C12): DMEM with 2% horse serum.

  • Differentiation Medium (for 3T3-L1): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Positive Control: Insulin (100 nM).

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-Akt (Ser473), and total Akt. Secondary antibodies conjugated to HRP for Western blotting or a suitable fluorophore for in-cell western assays.

  • Detection Reagents: Chemiluminescent substrate for Western blotting or appropriate detection reagents for ELISA.

Procedure:

  • Cell Culture and Differentiation:

    • Seed C2C12 myoblasts or 3T3-L1 preadipocytes in 96-well or 6-well plates.

    • Grow cells to confluence.

    • Induce differentiation into myotubes or adipocytes using the respective differentiation media. This process typically takes 4-7 days for C2C12 and 8-12 days for 3T3-L1 cells.

  • Serum Starvation:

    • Before treatment, starve the differentiated cells in serum-free DMEM for 4-6 hours to reduce basal phosphorylation levels.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM.

    • Treat the cells with varying concentrations of this compound or positive/negative controls for a predetermined time (e.g., 30 minutes to 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Collect the cell lysates and determine protein concentration using a BCA assay.

  • Detection:

    • For Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary and secondary antibodies.

    • For Cell-Based ELISA: Utilize a commercial kit following the manufacturer's instructions.

Data Presentation:

Treatment GroupThis compound Conc. (µM)p-AMPK/Total AMPK (Fold Change)p-Akt/Total Akt (Fold Change)
Vehicle Control01.01.0
This compound0.1ValueValue
This compound1ValueValue
This compound10ValueValue
Insulin (100 nM)N/AValueValue
Protocol 2: Glucose Uptake Assay

This protocol measures the ability of this compound to stimulate glucose uptake in differentiated C2C12 or 3T3-L1 cells using a fluorescently-labeled glucose analog (e.g., 2-NBDG).

Materials:

  • Differentiated C2C12 myotubes or 3T3-L1 adipocytes in a 96-well plate.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • This compound.

  • Insulin (positive control).

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

  • Fluorescence plate reader.

Procedure:

  • Cell Preparation:

    • Differentiate and serum-starve the cells as described in Protocol 1.

  • Compound Treatment:

    • Wash the cells twice with KRH buffer.

    • Incubate the cells with various concentrations of this compound or controls in KRH buffer for 1-2 hours.

  • Glucose Uptake:

    • Add 2-NBDG to each well to a final concentration of 50-100 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Measurement:

    • Remove the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer.

    • Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm).

Data Presentation:

Treatment GroupThis compound Conc. (µM)2-NBDG Fluorescence (RFU)Glucose Uptake (Fold Change)
Vehicle Control0Value1.0
This compound0.1ValueValue
This compound1ValueValue
This compound10ValueValue
Insulin (100 nM)N/AValueValue

Experimental Workflow Visualization

cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay1 Phosphorylation Assay cluster_assay2 Glucose Uptake Assay Seed Cells Seed Cells Differentiate Cells Differentiate Cells Seed Cells->Differentiate Cells Serum Starve Serum Starve Differentiate Cells->Serum Starve Treat with this compound Treat with this compound Serum Starve->Treat with this compound Lyse Cells Lyse Cells Treat with this compound->Lyse Cells Add 2-NBDG Add 2-NBDG Treat with this compound->Add 2-NBDG Western Blot / ELISA Western Blot / ELISA Lyse Cells->Western Blot / ELISA Quantify p-AMPK & p-Akt Quantify p-AMPK & p-Akt Western Blot / ELISA->Quantify p-AMPK & p-Akt Measure Fluorescence Measure Fluorescence Add 2-NBDG->Measure Fluorescence Quantify Glucose Uptake Quantify Glucose Uptake Measure Fluorescence->Quantify Glucose Uptake

Caption: Experimental workflow for assessing this compound activity.

References

Application Notes and Protocols for Agmatine in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

No scientific literature is available for a compound named "Aglinin A" in the context of neurodegenerative diseases. It is presumed that this may be a typographical error. This document will focus on Agmatine (B1664431) , a well-researched endogenous neuromodulator, as a representative example of a neuroprotective agent with significant therapeutic potential in preclinical models of neurodegenerative disorders.

Agmatine, a cationic polyamine derived from the decarboxylation of L-arginine, has demonstrated robust neuroprotective effects in various models of neurological diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic properties, makes it a compelling candidate for further investigation in the development of novel therapeutics for these debilitating conditions.[1][2]

These application notes provide an overview of Agmatine's effects in key neurodegenerative disease models and offer detailed protocols for its use in experimental settings.

Mechanism of Action

Agmatine exerts its neuroprotective effects through the modulation of several key signaling pathways and cellular processes:

  • Anti-inflammatory Effects: Agmatine can suppress neuroinflammation by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[3] It has been shown to inhibit the TLR4/MyD88/NF-κB signaling cascade, a critical pathway in the inflammatory response.

  • Antioxidant Properties: Agmatine mitigates oxidative stress by decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and enhancing the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD).[3][4] This is partly achieved through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant genes.[5][6]

  • Anti-apoptotic Activity: Agmatine protects neurons from programmed cell death by modulating the expression of key apoptotic proteins. It increases the levels of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax and cleaved caspase-3.[5][7]

  • NMDA Receptor Modulation: As an antagonist of the N-methyl-D-aspartate (NMDA) receptor, Agmatine can prevent excitotoxicity, a major contributor to neuronal damage in neurodegenerative diseases.[1][8]

  • PI3K/Akt Signaling Pathway Activation: Agmatine has been shown to activate the PI3K/Akt signaling pathway, which is crucial for promoting cell survival and inhibiting apoptosis.[5][9]

Data Presentation

The following tables summarize the quantitative data from key studies on the efficacy of Agmatine in various neurodegenerative disease models.

Table 1: Effects of Agmatine in a Rotenone-Induced Rat Model of Parkinson's Disease [3][10]

ParameterModel Group (Rotenone)Agmatine (50 mg/kg) + Rotenone (B1679576)Agmatine (100 mg/kg) + Rotenone
Midbrain MDA (nmol/mg protein)2.4 ± 0.11.8 ± 0.081.3 ± 0.07
Midbrain TNF-α (pg/mg protein)450 ± 25320 ± 20210 ± 15
Midbrain IL-1β (pg/mg protein)380 ± 22270 ± 18180 ± 12

Table 2: Effects of Agmatine in a Streptozotocin (B1681764) (STZ)-Induced Rat Model of Alzheimer's Disease [5][11]

ParameterModel Group (STZ)Agmatine (40 mg/kg) + STZ
Brain MDA (nmol/g tissue)12.5 ± 1.18.2 ± 0.9
Brain GSH (µmol/g tissue)3.8 ± 0.46.5 ± 0.6
Morris Water Maze Escape Latency (s)55 ± 530 ± 4

Table 3: Effects of Agmatine on SH-SY5Y Cells in a Rotenone-Induced in vitro Model of Parkinson's Disease [12][13]

ParameterModel Group (500 nM Rotenone)Agmatine (500 nM) + Rotenone
Cell Viability (% of control)59 ± 4.9%85 ± 5.2%
Caspase-3 Activity (% of control)~180%~120%

Experimental Protocols

1. In Vivo Model: Streptozotocin (STZ)-Induced Alzheimer's Disease in Rats

This protocol is designed to assess the neuroprotective effects of Agmatine against STZ-induced cognitive impairment and neurodegeneration.[1][5][11]

  • Animal Model: Adult male Sprague-Dawley rats.

  • Induction of Alzheimer's-like Pathology:

    • Anesthetize rats with chloral (B1216628) hydrate (B1144303) (300 mg/kg, i.p.).

    • Using a stereotaxic apparatus, perform a single bilateral intracerebroventricular (i.c.v.) injection of streptozotocin (STZ) at a dose of 1.5-3 mg/kg.[1][11] The STZ should be dissolved in sterile saline and administered in a volume of 5-10 µL per ventricle.[1][11]

  • Agmatine Administration:

    • Administer Agmatine intraperitoneally (i.p.) at a dose of 40-100 mg/kg.[1][11]

    • Treatment can be initiated after the induction of pathology and continued for a specified period (e.g., daily for two weeks).[1][11]

  • Assessment:

    • Behavioral Testing: Evaluate cognitive function using tests such as the Morris Water Maze or passive avoidance test.

    • Biochemical Analysis: After sacrifice, collect brain tissue (hippocampus and cortex) for analysis of oxidative stress markers (MDA, GSH), inflammatory cytokines, and protein expression by Western blot (e.g., Bax, Bcl-2, cleaved caspase-3, Nrf2, PI3K, Akt).[5]

2. In Vitro Model: Rotenone-Induced Neurotoxicity in SH-SY5Y Cells

This protocol is designed to evaluate the protective effect of Agmatine against rotenone-induced cytotoxicity in a human neuroblastoma cell line.[13][14][15]

  • Cell Culture: Culture human SH-SY5Y neuroblastoma cells in an appropriate medium (e.g., DMEM with 10% FBS). For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.

  • Experimental Procedure:

    • Seed SH-SY5Y cells in 96-well plates for viability assays or larger plates for protein analysis.

    • Pre-treat cells with varying concentrations of Agmatine (e.g., 10-500 nM) for a specified duration (e.g., 24 hours).[12]

    • Induce neurotoxicity by adding rotenone to a final concentration of 500 nM.[12][13]

    • Incubate for an additional 24 hours.

  • Assessment:

    • Cell Viability Assay: Measure cell viability using the MTT assay.

    • Apoptosis Assays: Assess apoptosis by measuring caspase-3 activity or through staining methods.[15]

    • Western Blot Analysis: Detect and quantify the expression of proteins involved in apoptosis (Bax, Bcl-2, cytochrome c) and relevant signaling pathways (p-Akt, Nrf2).[14]

3. Western Blot Analysis for Protein Expression

This protocol provides a general procedure for detecting specific proteins in cell or tissue lysates.[16]

  • Principle: Separates proteins by size using SDS-PAGE, transfers them to a membrane, and detects specific proteins using antibodies.

  • Procedure:

    • Lyse cells or homogenize tissues to extract proteins.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Nrf2, anti-p-Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizations

Agmatine_Signaling_Pathway Agmatine Agmatine Receptors α2-Adrenergic R. Imidazoline R. Agmatine->Receptors NMDA_R NMDA Receptor Agmatine->NMDA_R inhibits PI3K PI3K Receptors->PI3K Akt Akt PI3K->Akt activates Nrf2_cyto Nrf2 (cytoplasm) Akt->Nrf2_cyto activates Bcl2 Bcl-2 Akt->Bcl2 activates Bax Bax Caspase-3 Akt->Bax inhibits Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, GCLc) ARE->Antioxidant_Genes upregulates Cell_Survival Cell Survival Neuroprotection Antioxidant_Genes->Cell_Survival Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity Excitotoxicity->Apoptosis

Caption: Agmatine's neuroprotective signaling pathways.

Experimental_Workflow_STZ_Model start Start anesthesia Anesthetize Rat (Chloral Hydrate) start->anesthesia stz_injection Bilateral i.c.v. Injection of STZ (1.5-3 mg/kg) anesthesia->stz_injection agmatine_admin Daily i.p. Administration of Agmatine (40-100 mg/kg) for 2 weeks stz_injection->agmatine_admin behavioral_tests Behavioral Assessment (e.g., Morris Water Maze) agmatine_admin->behavioral_tests sacrifice Sacrifice and Tissue Collection behavioral_tests->sacrifice biochemical_analysis Biochemical & Molecular Analysis (Western Blot, ELISA, etc.) sacrifice->biochemical_analysis end End biochemical_analysis->end

Caption: Workflow for STZ-induced Alzheimer's model.

References

Application Notes: Apelin as a Potential Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apelin is a peptide that functions as an endogenous ligand for the G protein-coupled receptor APJ.[1][2] It is synthesized as a 77-amino acid prepropeptide, which is then processed into several biologically active shorter fragments, such as apelin-36, apelin-17, apelin-13, and apelin-12.[3][4] Apelin and its receptor are widely expressed in various tissues, including the heart, lungs, kidneys, and adipose tissue.[5] The Apelin/APJ system is involved in a multitude of physiological processes, such as the regulation of blood pressure, cardiac contractility, fluid homeostasis, and glucose metabolism. Emerging evidence suggests that circulating apelin levels are altered in various pathological conditions, positioning it as a promising biomarker for diagnosis, prognosis, and monitoring of treatment response in diseases like cancer, cardiovascular disorders, and metabolic diseases.

Apelin in Disease

Dysregulation of the apelin signaling pathway has been implicated in the pathophysiology of several diseases.

  • Cancer: The role of apelin in cancer is complex and appears to be context-dependent. Studies have shown that the apelin/APJ system can promote tumorigenesis and metastasis by stimulating angiogenesis, cell proliferation, and migration. Elevated levels of apelin have been observed in some cancers, such as colorectal cancer, and are associated with metastasis. Conversely, lower serum apelin-12 levels have been reported in patients with gastric cancer compared to healthy individuals. In hepatocellular carcinoma (HCC), apelin (APLN) expression is significantly upregulated and is considered a reliable biomarker for diagnosis and prognosis.

  • Cardiovascular Disease: The Apelin/APJ system is a key regulator of cardiovascular function. It has positive inotropic effects, meaning it strengthens the heart's contraction, and also plays a role in vasodilation. Altered apelin levels have been observed in conditions like heart failure and hypertension.

  • Metabolic Disorders: Apelin is involved in regulating glucose metabolism and insulin (B600854) sensitivity. Studies have found that apelin levels are often altered in patients with obesity and type 2 diabetes. In non-diabetic patients with fatty liver disease, serum apelin levels were found to be lower and negatively correlated with the degree of steatosis.

Quantitative Data

The following tables summarize the findings on apelin levels in different pathological conditions.

Table 1: Circulating Apelin Levels in Cancer

Cancer TypeSample TypeChange in Apelin LevelAssociated withReference
Gastric CancerSerum (Apelin-12)Lower in patients vs. healthy controls-
Colorectal CancerSerum & Tumor TissueHigher in patients vs. healthy controlsLymph node and distant metastasis
Non-smoker Lung CancerSerumIncreased in patients-
Hepatocellular Carcinoma (HCC)TissueSignificantly upregulatedEndothelial cell malignancy

Table 2: Circulating Apelin Levels in Other Diseases

DiseaseSample TypeChange in Apelin LevelAssociated withReference
Fatty Liver Disease (non-diabetic)SerumLower in patients vs. healthy controlsNegative correlation with the degree of steatosis
Heart Failure-Increased in early stages, decreased in late stages-

Signaling Pathways

Apelin binding to its receptor, APJ, a G-protein coupled receptor, triggers a cascade of intracellular signaling events. This activation leads to the involvement of several downstream pathways, including the PI3K/Akt, ERK1/2, and AMPK pathways, which in turn regulate various cellular processes like proliferation, migration, and angiogenesis.

Apelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APJ APJ Receptor G_protein Gαi / Gq APJ->G_protein Activates Apelin Apelin Apelin->APJ Binds to PI3K PI3K G_protein->PI3K Activates PKC PKC G_protein->PKC Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates p70S6K p70S6K Akt->p70S6K Phosphorylates/ Activates NO Nitric Oxide (NO) eNOS->NO Produces Vaso_effects Vasodilation NO->Vaso_effects ERK ERK1/2 PKC->ERK Activates ERK->p70S6K Phosphorylates/ Activates Gene_Expression Gene Expression (Proliferation, Migration, Angiogenesis) ERK->Gene_Expression Regulates p70S6K->Gene_Expression Regulates

Caption: The Apelin/APJ signaling cascade.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Apelin Quantification

This protocol provides a general guideline for a competitive ELISA to measure apelin concentrations in biological fluids like serum, plasma, and cell culture supernatants.

Materials:

  • Apelin ELISA Kit (includes pre-coated microplate, standards, biotinylated detection antibody, HRP-streptavidin, TMB substrate, stop solution, wash buffer, and assay diluent)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Tubes for sample and standard dilution

  • Vortex mixer

  • Plate shaker (optional)

Protocol:

  • Reagent Preparation: Prepare all reagents, working standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.

  • Standard/Sample Addition: Add 100 µL of standard or sample to the appropriate wells of the pre-coated microplate.

  • Biotinylated Antibody Addition: Add 100 µL of the prepared biotin-conjugated antibody to each well.

  • Incubation: Cover the plate and incubate for 2 hours at 37°C.

  • Washing: Aspirate each well and wash, repeating the process three times. Washing can be done manually or with an automated plate washer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.

  • HRP-Avidin Addition: Add 100 µL of HRP-Avidin solution to each well.

  • Incubation: Cover the plate and incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step as in step 5.

  • Substrate Addition: Add 90 µL of TMB Substrate to each well.

  • Incubation: Incubate for 15-30 minutes at 37°C. Protect from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read Plate: Read the optical density (OD) of each well within 5 minutes, using a microplate reader set to 450 nm.

  • Calculation: Calculate the concentration of apelin in the samples by comparing the OD of the samples to the standard curve. The concentration of the sample is inversely proportional to the OD reading.

ELISA_Workflow prep 1. Prepare Reagents and Samples add_sample 2. Add 100µL of Standard/ Sample to wells prep->add_sample add_biotin_ab 3. Add 100µL of Biotinylated Antibody add_sample->add_biotin_ab incubate1 4. Incubate 2h at 37°C add_biotin_ab->incubate1 wash1 5. Wash wells 3x incubate1->wash1 add_hrp 6. Add 100µL of HRP-Avidin wash1->add_hrp incubate2 7. Incubate 1h at 37°C add_hrp->incubate2 wash2 8. Wash wells 3x incubate2->wash2 add_tmb 9. Add 90µL of TMB Substrate wash2->add_tmb incubate3 10. Incubate 15-30 min at 37°C (dark) add_tmb->incubate3 add_stop 11. Add 50µL of Stop Solution incubate3->add_stop read 12. Read OD at 450nm add_stop->read calculate 13. Calculate Concentration read->calculate

Caption: A typical workflow for a competitive ELISA.

Immunohistochemistry (IHC) for Apelin Detection in Tissues

This protocol outlines the general steps for detecting apelin in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on slides

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0 or EDTA buffer, pH 8.0)

  • Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity

  • Blocking solution (e.g., 10% goat serum in PBS)

  • Primary antibody against Apelin

  • Biotinylated secondary antibody

  • HRP-conjugated streptavidin

  • DAB chromogen substrate

  • Hematoxylin (B73222) for counterstaining

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 changes each, 3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-mediated antigen retrieval using the appropriate buffer (e.g., in a microwave or pressure cooker). The optimal method should be determined based on the primary antibody datasheet.

    • Allow slides to cool to room temperature.

    • Rinse with wash buffer (e.g., PBS).

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer.

  • Blocking:

    • Incubate sections with blocking solution for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-Apelin antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with wash buffer.

    • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Streptavidin-HRP Incubation:

    • Rinse with wash buffer.

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Chromogen Development:

    • Rinse with wash buffer.

    • Incubate with DAB substrate solution until the desired brown color intensity is reached. Monitor under a microscope.

  • Counterstaining:

    • Rinse with distilled water.

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded ethanol series and clear in xylene.

    • Coverslip with a permanent mounting medium.

Western Blot for Apelin Detection

This protocol provides a general procedure for detecting apelin in cell lysates or tissue homogenates.

Materials:

  • Protein samples (cell lysates or tissue homogenates)

  • SDS-PAGE gels

  • Running buffer and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Apelin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration using a suitable assay (e.g., BCA).

  • SDS-PAGE: Separate proteins by size by running the samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-Apelin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the signal using an appropriate imaging system. The expected band for apelin is around 8.6 kDa.

References

Application Notes and Protocols: Phytochemicals in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial searches for "Aglinin A" did not yield information on a compound with this specific name within scientific literature. It is plausible that this may be a less common name, a novel compound not yet widely documented, or a potential misspelling. To provide a comprehensive and actionable response in line with the detailed request, we have focused on Allicin (B1665233) , a well-researched phytochemical with significant potential in drug delivery and cancer therapy, as a representative example. The following application notes and protocols are based on the available scientific data for Allicin.

Allicin in Drug Delivery Systems: Application Notes

Introduction

Allicin, a sulfur-containing compound derived from garlic (Allium sativum), has garnered considerable attention for its therapeutic potential, including its potent anticancer properties. However, the clinical application of free allicin is often hindered by its inherent instability and poor bioavailability. To overcome these limitations, various drug delivery systems have been explored to encapsulate allicin, thereby enhancing its stability, controlling its release, and improving its therapeutic efficacy. These systems offer a promising strategy for the targeted delivery of allicin to cancer cells, minimizing off-target effects and maximizing its therapeutic window.

Mechanism of Action

Allicin exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor invasion and metastasis.[1][2] One of the key mechanisms involves the modulation of various signaling pathways critical for cancer cell survival and progression. For instance, allicin can inhibit the activation of STAT3 (Signal Transducer and Activator of Transcription 3), a protein involved in cell proliferation, survival, and angiogenesis.[1] Furthermore, it has been reported to suppress the activation of ERK1/2, another important signaling pathway in cancer.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to the efficacy of allicin in various contexts. Please note that specific drug loading and release kinetics will be highly dependent on the specific formulation of the drug delivery system.

ParameterCell LineConcentration/DoseEffectReference
Inhibition of ProliferationHuman CCA cell lines (HuCCT-1 and QBC939)Not SpecifiedInhibition of proliferation, invasion, and metastasis[1]
Inhibition of InvasionMCF-7 (Breast Cancer)Not SpecifiedSuppression of invasion and metastasis
Apoptosis InductionVarious Cancer CellsNot SpecifiedInduction of apoptotic bodies and DNA ladders
Glycolysis InhibitionJurkat CellsNot SpecifiedDisruption of glucose absorption capacity

Experimental Protocols

1. Preparation of Allicin-Loaded Nanoparticles (Self-Assembly Method)

This protocol describes a general method for preparing allicin-loaded nanoparticles using a self-assembly approach with a biodegradable polymer.

Materials:

  • Allicin

  • Biodegradable polymer (e.g., PLGA, Chitosan)

  • Organic solvent (e.g., Acetone, Dichloromethane)

  • Surfactant (e.g., Polyvinyl alcohol - PVA)

  • Deionized water

  • Magnetic stirrer

  • Ultrasonicator

  • Centrifuge

Protocol:

  • Dissolve a specific amount of the chosen biodegradable polymer and allicin in an organic solvent.

  • Prepare an aqueous solution containing a surfactant (e.g., 1% w/v PVA).

  • Add the organic phase dropwise to the aqueous phase under continuous stirring on a magnetic stirrer.

  • Continue stirring for 2-4 hours to allow for the evaporation of the organic solvent.

  • Sonicate the resulting nano-emulsion to reduce the particle size and ensure homogeneity.

  • Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant.

  • Wash the nanoparticle pellet with deionized water to remove any un-encapsulated allicin and surfactant.

  • Resuspend the final allicin-loaded nanoparticles in a suitable buffer or deionized water for further analysis.

2. In Vitro Drug Release Study

This protocol outlines a method to determine the release kinetics of allicin from the prepared nanoparticles.

Materials:

  • Allicin-loaded nanoparticle suspension

  • Phosphate Buffered Saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively)

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Shaking incubator

  • UV-Vis Spectrophotometer

Protocol:

  • Place a known concentration of the allicin-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a known volume of PBS at the desired pH.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium (PBS) and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of allicin in the collected aliquots using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug release over time.

3. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of allicin-loaded nanoparticles on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Allicin-loaded nanoparticles and empty nanoparticles (as a control)

  • Free allicin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of free allicin, allicin-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

Signaling Pathways Modulated by Allicin

Allicin_Signaling_Pathway Allicin Allicin STAT3 STAT3 Allicin->STAT3 Inhibits Activation ERK1_2 ERK1/2 Allicin->ERK1_2 Inhibits Activation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Proliferation Cell Proliferation pSTAT3->Proliferation Survival Cell Survival pSTAT3->Survival pERK1_2 p-ERK1/2 (Active) ERK1_2->pERK1_2 Metastasis Invasion & Metastasis pERK1_2->Metastasis

Caption: Allicin inhibits key cancer signaling pathways.

Experimental Workflow for Nanoparticle Formulation and Evaluation

Experimental_Workflow Start Start Formulation Nanoparticle Formulation Start->Formulation Characterization Physicochemical Characterization (Size, Zeta, Morphology) Formulation->Characterization DrugLoading Drug Loading & Encapsulation Efficiency Formulation->DrugLoading Cytotoxicity Cytotoxicity Assay (MTT) Formulation->Cytotoxicity Test Formulations InVitroRelease In Vitro Drug Release Characterization->InVitroRelease DrugLoading->InVitroRelease DataAnalysis Data Analysis InVitroRelease->DataAnalysis CellCulture Cell Culture CellCulture->Cytotoxicity Cytotoxicity->DataAnalysis End End DataAnalysis->End

Caption: Workflow for allicin nanoparticle development.

References

Application Notes and Protocols for L-ASPIS-L1 (Lignin)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive overview of the laboratory-scale isolation and chemical modification of L-ASPIS-L1, a complex aromatic biopolymer commonly known as Lignin (B12514952). Given that a direct synthesis protocol for this complex natural polymer is not feasible, this guide details established methods for its extraction from biomass and subsequent functionalization. The protocols are intended for researchers, scientists, and professionals in drug development and materials science. This document outlines two primary isolation techniques—Organosolv and Kraft Lignin precipitation—and a common chemical modification procedure, esterification. Quantitative data on the yield and purity of various isolation methods are presented for comparative analysis. Additionally, workflows and the antioxidant mechanism of lignin are illustrated through diagrams.

Introduction

Lignin (hereby referred to as L-ASPIS-L1) is one of the most abundant organic polymers on Earth, second only to cellulose. It is a major component of the cell walls of plants, providing structural rigidity and resistance to microbial attack. Its complex, heterogeneous structure, composed of cross-linked phenolic precursors, makes it a valuable renewable resource for the development of novel materials, chemicals, and bioactive compounds. The biological activities of lignin and its derivatives, such as antioxidant and antimicrobial properties, are of significant interest in the biomedical and pharmaceutical fields.

This guide provides detailed protocols for the isolation of high-purity lignin from biomass and its subsequent chemical modification to enhance its properties for various applications.

Quantitative Data Summary

The efficiency of lignin isolation is highly dependent on the biomass source and the extraction method employed. The following table summarizes typical yields and purity levels for common laboratory-scale lignin isolation techniques.

Isolation MethodBiomass SourceYield (%)Purity (%)Reference
OrganosolvRice Husk3 - 48High (low carbohydrate content)[1]
OrganosolvBeech SawdustUp to 85>95[2]
OrganosolvWalnut Shells15.2High (low impurities)[3]
Kraft LigninHardwood Black Liquor~27>90[4]
Kraft LigninKorean Red PineVariable with pHIncreases at higher pH[5]
Enzymatic/Mild AcidolysisPoplar Wood69.9>95.7[6]
Enzymatic/Mild AcidolysisSpruce Wood75.3>96.5[6]

Experimental Protocols

Protocol 1: Organosolv Isolation of Lignin from Biomass

This protocol describes the extraction of lignin from lignocellulosic biomass using an organic solvent/water mixture, which breaks down the lignocellulosic matrix and solubilizes the lignin.[1][2][7]

Materials:

  • Lignocellulosic biomass (e.g., wood sawdust, corn stover), dried

  • Ethanol (B145695) (EtOH)

  • Deionized water

  • Sulfuric acid (H₂SO₄), concentrated

  • Pressurized reaction vessel (autoclave or slurry reactor)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Biomass Preparation: Dry the biomass at 105°C overnight. Grind the dried biomass to a fine powder (e.g., to pass a 40-mesh screen).

  • Reaction Mixture Preparation: In a beaker, prepare the extraction solvent, a 50:50 (v/v) mixture of ethanol and deionized water. Add sulfuric acid as a catalyst to a final concentration of 1% (based on dry biomass weight).[2]

  • Extraction: Place 25 g of the dried biomass powder into the pressurized reaction vessel. Add 175 mL of the prepared extraction solvent (a 1:7 solid-to-liquid ratio).[2]

  • Seal the reactor and begin stirring (e.g., 200 rpm). Heat the reactor to the desired temperature (e.g., 160°C) and maintain for 1 hour.[2]

  • Fractionation: After the reaction time, cool the reactor to room temperature. Filter the slurry through a Büchner funnel to separate the solid cellulose-rich pulp from the liquid fraction (black liquor), which contains the solubilized lignin.

  • Wash the solid pulp with a warm (approx. 60°C) 50:50 ethanol/water mixture to recover any remaining dissolved lignin. Combine the filtrate and the washing liquid.

  • Lignin Precipitation: Concentrate the combined black liquor using a rotary evaporator to remove the ethanol. Add deionized water (as an anti-solvent) to the concentrated liquor, typically five times the volume, while stirring. This will cause the lignin to precipitate.[8]

  • Recovery and Drying: Collect the precipitated lignin by filtration. Wash the lignin cake with deionized water to remove any residual acid and soluble impurities. Dry the purified lignin in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Kraft Lignin Isolation from Black Liquor

This protocol details the precipitation of Kraft lignin from industrial or laboratory-prepared black liquor, a byproduct of the Kraft pulping process.[5][9][10]

Materials:

  • Kraft black liquor

  • Sulfuric acid (H₂SO₄), 50% (w/w) or other concentrations as needed

  • Deionized water

  • Beakers

  • Magnetic stirrer and hot plate

  • Filtration apparatus

Procedure:

  • Initial Setup: Place a known volume of Kraft black liquor in a large beaker. Begin stirring with a magnetic stir bar.

  • Acidification: Slowly add 50% sulfuric acid to the stirring black liquor to lower the pH. Monitor the pH continuously. Lignin will begin to precipitate as the pH drops below 10.

  • Controlled Precipitation: For quantitative precipitation, adjust the final pH to approximately 2.0. A significant increase in lignin precipitation is often observed between pH 4 and 5.[5]

  • Aging/Digestion: Once the target pH is reached, gently heat the solution to 70-80°C for approximately 30 minutes while stirring.[4][10] This process, known as aging or digestion, promotes the agglomeration of lignin particles, making them easier to filter.

  • Filtration: Turn off the heat and allow the solution to cool slightly. Filter the precipitated lignin using a Büchner funnel.

  • Washing: Wash the lignin cake thoroughly with hot deionized water (acidified to the precipitation pH, e.g., pH 2) to remove inorganic salts and other impurities.[10] Continue washing until the filtrate runs clear.

  • Drying: Dry the washed lignin cake in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 3: Chemical Modification - Esterification of Lignin

This protocol describes the esterification of lignin with maleic anhydride (B1165640) to introduce carboxylic acid and ester functional groups, which can enhance its reactivity and compatibility with other polymers.[11][12][13]

Materials:

  • Isolated and dried lignin (e.g., Kraft or Organosolv)

  • Maleic anhydride (MA)

  • Acetone (B3395972) (anhydrous)

  • Three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Preparation: Ensure the lignin is thoroughly dried by placing it in a vacuum oven at 70°C overnight.

  • Reaction Setup: In the three-neck round-bottom flask, dissolve 10 g of the dried lignin in acetone at a 1:20 (w/v) ratio. Add a 10% solution of maleic anhydride in acetone to the flask.[13]

  • Esterification Reaction: Heat the mixture to reflux (approximately 60°C) with continuous stirring. Maintain the reflux for 7 hours.[12]

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the majority of the acetone using a rotary evaporator.

  • Purification: To remove any unreacted maleic anhydride, wash the resulting solid product with distilled water and a dilute sodium bicarbonate solution with agitation for 24 hours.[11]

  • Final Recovery: Collect the modified lignin by filtration, wash again with distilled water, and dry it in a vacuum oven at 60°C overnight.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from biomass to the isolation and subsequent chemical modification of lignin.

G cluster_0 Biomass Pre-treatment cluster_1 Lignin Isolation cluster_2 Chemical Modification A Lignocellulosic Biomass B Drying & Grinding A->B C Organosolv Extraction (Ethanol/Water, H₂SO₄) B->C D Kraft Pulping (NaOH, Na₂S) B->D E Filtration C->E F Black Liquor D->F H Isolated Lignin (Washing & Drying) E->H G Acid Precipitation F->G G->H I Esterification (e.g., Maleic Anhydride) H->I J Purification I->J K Modified Lignin Derivative J->K

Caption: Workflow for Lignin Isolation and Modification.

Antioxidant Mechanism of Lignin

Lignin's antioxidant activity is primarily attributed to its phenolic hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.

Caption: Lignin's Antioxidant Mechanism via ROS Scavenging.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing [Compound A] Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of [Compound A] for in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for [Compound A] in a new cell line?

For a previously untested cell line, a broad dose-response experiment is crucial to determine the optimal concentration range. A common starting point is to test a wide range of concentrations, spanning from nanomolar to micromolar (e.g., 1 nM to 10 µM), often using 3- to 10-fold serial dilutions.[1][2] This initial screening will help identify a narrower, more effective range for subsequent, more detailed experiments.

Q2: How long should I incubate my cells with [Compound A]?

The ideal incubation time depends on the specific cell line's doubling time and the biological question being investigated. For initial dose-response assays, a 48 to 72-hour incubation period is a common starting point to allow sufficient time to observe effects on cell viability or proliferation.[1] For rapidly dividing cells, a shorter incubation of 24 hours may be sufficient, while slower-growing cells might require longer exposure.

Q3: What is the best method to determine the effect of [Compound A] on cell viability?

Several cell viability and proliferation assays are available, each with its own advantages and disadvantages. Commonly used methods include:

  • MTT/XTT Assays: These are colorimetric assays that measure metabolic activity, which is often correlated with cell viability.

  • Resazurin (alamarBlue) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally considered less toxic to cells than MTT.[1]

  • ATP Assays (e.g., CellTiter-Glo): These luminescent assays quantify the amount of ATP present, which is an indicator of metabolically active cells.[1]

  • Trypan Blue Exclusion Assay: This is a dye exclusion method used to count viable cells. Live cells with intact membranes exclude the dye, while dead cells do not.

Q4: How should I prepare my stock solution of [Compound A]?

Most compounds are commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is important to keep the final concentration of the solvent (e.g., DMSO) consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts. Store stock solutions in small aliquots at -20°C unless otherwise specified.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing [Compound A] concentration.

Problem Possible Cause Suggested Solution
No observable effect of [Compound A] at tested concentrations. The concentration of [Compound A] is too low.Test a higher range of concentrations.
The cell line is resistant to [Compound A].Consider using a different, known sensitive cell line to confirm compound activity or investigate potential resistance mechanisms.
[Compound A] is inactive.Check the storage conditions and expiration date of the compound. Test its activity in a known sensitive cell line as a positive control.
High variability between replicate wells. Uneven cell plating.Ensure a single-cell suspension before plating and use proper pipetting techniques to dispense cells evenly.
"Edge effect" in multi-well plates.To minimize this, avoid using the outer wells of the plate or fill them with sterile media or PBS.
Precipitation of [Compound A] in the culture medium. The concentration of [Compound A] exceeds its solubility in the medium.Visually inspect the medium after adding [Compound A]. If precipitation occurs, lower the concentration.
The compound is interacting with components in the serum or media.Test the solubility of [Compound A] in the basal medium before adding serum. Consider using a serum-free medium if appropriate for the cell line.
Cells are detaching from the plate after treatment. [Compound A] is causing cytotoxicity leading to cell death and detachment.This may be the intended effect. Quantify the detached cells or use an assay that measures both adherent and floating cells.
The solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%). Run a solvent-only control to check for toxicity.

Experimental Protocols

Protocol 1: Initial Dose-Response Experiment to Determine IC50
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Compound Preparation: Prepare a serial dilution of [Compound A] in culture medium. A common approach is to prepare 2X concentrated solutions that will be diluted 1:1 in the wells.

  • Treatment: Remove the existing medium from the wells and add the medium containing the different concentrations of [Compound A]. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 48-72 hours).

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT, Resazurin) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results on a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation

Table 1: Example Dose-Response Data for [Compound A] in Different Cell Lines
Cell LineIncubation Time (hours)IC50 (µM)
Cell Line X482.5
Cell Line Y4815.2
Cell Line Z720.8

Visualizations

Signaling Pathway Diagram

Many therapeutic compounds exert their effects by modulating key cellular signaling pathways. While the specific pathway for [Compound A] is under investigation, a common target is the MAPK/ERK pathway, which is involved in cell proliferation and survival.

MAPK_ERK_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Compound_A [Compound A] RAF RAF Compound_A->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by [Compound A].

Experimental Workflow Diagram

Optimizing the concentration of [Compound A] involves a systematic workflow to ensure reproducible and reliable results.

Experimental_Workflow Start Start: New Experiment Determine_Seeding Determine Optimal Cell Seeding Density Start->Determine_Seeding Broad_Dose_Response Broad Dose-Response (e.g., 1 nM - 10 µM) Determine_Seeding->Broad_Dose_Response Analyze_IC50 Analyze Data & Determine Rough IC50 Broad_Dose_Response->Analyze_IC50 Narrow_Dose_Response Narrow Dose-Response (around IC50) Analyze_IC50->Narrow_Dose_Response Confirm_IC50 Confirm IC50 & Select Concentrations for Assays Narrow_Dose_Response->Confirm_IC50 Functional_Assays Perform Downstream Functional Assays Confirm_IC50->Functional_Assays End End: Data Interpretation Functional_Assays->End

References

Troubleshooting Aglinin A solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and best practices for handling Aglinin A, with a focus on addressing solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with this compound in aqueous environments.

Q1: My this compound powder will not dissolve directly in my aqueous buffer (e.g., water or PBS). What should I do?

A1: this compound is a hydrophobic molecule with very low solubility in neutral aqueous solutions. Direct dissolution in water or phosphate-buffered saline (PBS) is not recommended and will likely result in poor solubility or suspension. The best practice is to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute this stock into your aqueous buffer.[1]

Q2: What is the recommended solvent for preparing an this compound stock solution?

A2: For most applications, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the preferred solvent due to its strong solvating power for hydrophobic compounds.[1] Anhydrous ethanol (B145695) is a suitable alternative. A summary of this compound's solubility in various solvents is provided in Table 1. Always start by dissolving this compound in a small amount of organic solvent to create a concentrated stock.[2]

Q3: this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium. How can I prevent this?

A3: This is a common issue when the final concentration of this compound in the aqueous medium exceeds its solubility limit or when the dilution is not performed correctly. Here are several solutions:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.

  • Optimize Dilution Technique: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring vigorously.[1] This rapid mixing helps prevent localized high concentrations that can lead to immediate precipitation.[3]

  • Limit Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts or toxicity.[1]

  • Adjust pH: this compound is a weakly acidic compound. Increasing the pH of the aqueous buffer can deprotonate this compound, making it more polar and increasing its aqueous solubility.[4][5] See Table 1 for pH-dependent solubility data.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: Yes. As a weak acid, this compound's solubility is highly dependent on pH.[6] In acidic or neutral solutions, it exists primarily in its uncharged, less soluble form. In alkaline solutions (higher pH), it is deprotonated to its more soluble anionic form.[5][7] Adjusting your buffer to a pH of 8.0 or higher can significantly enhance solubility. However, always ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).

Q5: My solution appears cloudy or contains visible precipitate after preparation. What should I do?

A5: Cloudiness or precipitation indicates that this compound has come out of solution. This can happen due to several factors including supersaturation, temperature changes, or improper pH.[8] Refer to the troubleshooting workflow in Figure 1 for a step-by-step guide. If precipitation occurs, you may need to remake the solution using a different strategy, such as using a co-solvent, adjusting the pH, or lowering the final concentration.

Data Presentation

Table 1: Solubility Profile of this compound

Solvent/BufferTemperature (°C)Maximum SolubilityNotes
Water (pH 7.0)25< 0.1 µg/mLPractically insoluble.
PBS (pH 7.4)25~ 1 µg/mLVery slightly soluble.
Aqueous Buffer (pH 8.5)25~ 50 µg/mLSolubility increases at higher pH.
Aqueous Buffer (pH 9.5)25~ 250 µg/mLSignificantly more soluble in alkaline conditions.
DMSO25≥ 50 mg/mLHigh solubility. Recommended for stock solutions.
Ethanol (95%)25≥ 25 mg/mLGood solubility. Alternative for stock solutions.
Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

(Assumed Molecular Weight of this compound: 450.5 g/mol )

  • Preparation: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination. Use high-purity, anhydrous DMSO.

  • Weighing: Accurately weigh out approximately 4.51 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube securely and vortex at maximum speed until the powder is completely dissolved. If needed, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a 10 µM Aqueous Working Solution from a 10 mM DMSO Stock

  • Pre-warm Medium: Warm your desired aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Calculate Volume: To prepare a 10 µM solution from a 10 mM stock, you need to perform a 1:1000 dilution. For example, to make 10 mL of working solution, you will need 10 µL of the 10 mM stock solution.

  • Dilution: Add 9.99 mL of the pre-warmed aqueous buffer to a sterile conical tube.

  • Mixing: While vigorously vortexing the aqueous buffer, slowly add the 10 µL of the 10 mM this compound stock solution drop-by-drop into the center of the vortex.[1] This ensures rapid dispersion and minimizes precipitation.

  • Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. The final DMSO concentration in this example is 0.1%, which is generally well-tolerated in most cell-based assays.[1]

  • Usage: Use the freshly prepared working solution immediately for your experiment. Do not store dilute aqueous solutions of this compound, as the compound may precipitate over time.[1]

Visualizations

G start Start: this compound Solubility Issue use_stock Are you using a DMSO or Ethanol stock? start->use_stock check_conc Is final concentration > 10µM? adjust_ph Is buffer pH > 8.0? check_conc->adjust_ph No lower_conc Action: Lower the final concentration. check_conc->lower_conc Yes use_stock->check_conc Yes make_stock Action: Prepare a fresh stock solution in DMSO. (See Protocol 1) use_stock->make_stock No increase_ph Action: Increase buffer pH to 8.0-9.0. Check for experimental compatibility. adjust_ph->increase_ph No final_check Did precipitation resolve? adjust_ph->final_check Yes lower_conc->final_check make_stock->final_check increase_ph->final_check success Success: Solution is clear. Proceed with experiment. final_check->success Yes fail Issue Persists: Consider co-solvents (e.g., PEG) or further concentration reduction. final_check->fail No

Figure 1. Troubleshooting workflow for this compound solubility issues.

G cluster_acidic Low pH (e.g., pH < 7) cluster_alkaline High pH (e.g., pH > 8) A_H This compound-H (Protonated, Neutral Charge) sol_low Result: Poor Aqueous Solubility (Hydrophobic) A_H->sol_low Dominant Species transition_point A_H->transition_point pKa Equilibrium A_neg This compound⁻ + H⁺ (Deprotonated, Negative Charge) sol_high Result: Increased Aqueous Solubility (More Polar) A_neg->sol_high Dominant Species transition_point->A_neg

Figure 2. Impact of pH on the ionization and solubility of this compound.

References

How to prevent Aglinin A degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Aglinin A" is not found in the current scientific literature. Based on the query, we have identified a class of well-researched marine sponge metabolites, Ageliferins , which are likely the subject of your interest. This guide provides detailed information on the handling, storage, and stability of Ageliferin and its derivatives.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ageliferin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are Ageliferins and what is their primary mechanism of action?

Ageliferins are a class of brominated pyrrole-imidazole alkaloids isolated from marine sponges of the genus Agelas. They are known for their potent bioactive properties, including antimicrobial, anti-biofilm, and cytotoxic activities. Their mechanism of action often involves the disruption of cellular membranes and interference with key signaling pathways, making them a subject of interest in cancer research and drug development.

Q2: What are the primary challenges in storing and handling Ageliferin derivatives?

The primary challenges include their susceptibility to degradation under certain environmental conditions. Factors such as temperature, light, pH, and the presence of oxidizing agents can significantly impact their stability. Due to their cytotoxic nature, appropriate safety precautions are also crucial during handling.

Q3: What are the visible signs of Ageliferin degradation?

Degradation of Ageliferin derivatives may not always be visible. However, a change in color of the solution or solid material, or the appearance of precipitates, can indicate degradation. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide: Preventing Ageliferin Degradation

This guide addresses specific issues that may arise during the storage and handling of Ageliferin derivatives.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
AG-S01Loss of biological activity in stored samples.- Inappropriate storage temperature. - Exposure to light. - Repeated freeze-thaw cycles.- Store at or below -20°C for long-term storage. - Protect from light by using amber vials or wrapping containers in aluminum foil. - Aliquot samples upon receipt to minimize freeze-thaw cycles.
AG-H01Inconsistent results in cellular assays.- Degradation of stock solutions. - Adsorption to plasticware.- Prepare fresh stock solutions from solid material for each experiment. - Use low-adsorption polypropylene (B1209903) or glass containers for preparing and storing solutions.
AG-P01Precipitation of the compound in aqueous buffers.- Low solubility in aqueous solutions. - pH of the buffer.- Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting in aqueous buffer. - Determine the optimal pH range for solubility and stability for your specific Ageliferin derivative.

Experimental Protocols

Protocol 1: Preparation of Ageliferin Stock Solutions

Objective: To prepare a stable, high-concentration stock solution of an Ageliferin derivative for use in biological assays.

Materials:

  • Ageliferin derivative (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adsorption microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Equilibrate the vial of solid Ageliferin derivative to room temperature before opening to prevent condensation.

  • Weigh the required amount of the compound in a sterile environment.

  • Dissolve the compound in anhydrous DMSO to the desired concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, low-adsorption microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of Ageliferin Stability by HPLC

Objective: To monitor the stability of an Ageliferin derivative in a specific solvent or buffer over time.

Materials:

  • Ageliferin derivative solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid (FA)

Procedure:

  • Prepare a solution of the Ageliferin derivative in the solvent or buffer of interest at a known concentration.

  • Immediately inject an aliquot of the freshly prepared solution (t=0) into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% FA

    • Mobile Phase B: ACN with 0.1% FA

    • Gradient: Start with 10% B, increase to 90% B over 20 minutes.

    • Flow Rate: 1 mL/min

    • Detection: UV at 280 nm

  • Store the solution under the desired test conditions (e.g., specific temperature, light exposure).

  • Inject aliquots of the solution at specified time points (e.g., 1, 2, 4, 8, 24 hours).

  • Compare the peak area of the Ageliferin derivative at each time point to the initial peak area (t=0) to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C/-80°C aliquot->store prep_sample Prepare Sample in Test Buffer store->prep_sample Use for Experiment hplc_t0 HPLC Analysis (t=0) prep_sample->hplc_t0 incubate Incubate under Test Conditions prep_sample->incubate hplc_tx HPLC Analysis (t=x) incubate->hplc_tx analyze Analyze Data hplc_tx->analyze

Caption: Experimental workflow for preparing and assessing the stability of Ageliferin derivatives.

degradation_pathway cluster_factors Degradation Factors Agliferin Ageliferin Derivative Degradation_Products Degradation Products Agliferin->Degradation_Products Loss_of_Activity Loss of Bioactivity Degradation_Products->Loss_of_Activity Light Light Light->Agliferin Temperature High Temperature Temperature->Agliferin pH Non-optimal pH pH->Agliferin

Caption: Factors leading to the degradation of Ageliferin derivatives and loss of bioactivity.

Technical Support Center: (–)-Strychnine Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

As information regarding the synthesis of "Aglinin A" is not available in the public domain, this technical support center has been created for the total synthesis of (–)-Strychnine, a well-documented and challenging natural product that serves as an excellent case study for troubleshooting and yield optimization in complex chemical synthesis.

This guide is intended for researchers, chemists, and drug development professionals engaged in the complex total synthesis of (–)-Strychnine. It provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the total synthesis of Strychnine so challenging?

A1: The synthesis of Strychnine is a significant challenge due to its complex, rigid, and highly caged molecular architecture. The molecule contains seven rings, six contiguous stereocenters (including one quaternary carbon), and only 24 skeletal atoms, making it one of the most complex natural products for its size. Key difficulties include the construction of the congested CDE-tricyclic core and the stereocontrolled formation of the various rings and stereocenters.[1][2]

Q2: Why are most modern syntheses of Strychnine directed towards the Wieland-Gumlich aldehyde or isostrychnine (B1248549) instead of directly to Strychnine?

A2: Most synthetic routes target the Wieland-Gumlich aldehyde or isostrychnine because efficient methods to convert these precursors into Strychnine were established early on. The conversion from the Wieland-Gumlich aldehyde to Strychnine proceeds in high yield (around 65-80%), making it a more efficient and reliable late-stage intermediate.[3] The final cyclization from isostrychnine to Strychnine is also possible but often results in lower yields (around 20-28%) due to an unfavorable equilibrium.[1]

Q3: What are the key strategic bond disconnections in Strychnine retrosynthesis?

A3: Common retrosynthetic strategies involve a late-stage construction of the F ring from the Wieland-Gumlich aldehyde. The core challenge lies in the assembly of the bridged CDE ring system. Prominent strategies have included:

  • Aza-Cope Rearrangement-Mannich Cyclization Cascade (Overman): A powerful method to construct the BCD ring system in a single, high-yield step.[4]

  • Intramolecular Diels-Alder Reaction (Rawal): Used to form a key tetracyclic intermediate.

  • Reductive Heck Cyclization (Bosch): Employed to close the bridged piperidine (B6355638) D ring.

Q4: How has the efficiency of Strychnine synthesis improved over time?

A4: The first total synthesis by R.B. Woodward in 1954 was a landmark achievement but had a very low overall yield over 29 steps. Subsequent syntheses have dramatically improved efficiency. For example, Overman's enantioselective synthesis in 1993 achieved a 3% overall yield in 24 steps. More recent routes, like Vanderwal's, have focused on reducing the step count, achieving the synthesis in as few as six steps, although the overall yield may not be significantly higher than other modern routes.

Troubleshooting Guide

Problem 1: Low yield in the Aza-Cope/Mannich Cyclization Cascade (Overman Synthesis).

  • Question: My yield for the key aza-Cope/Mannich cyclization to form the pentacyclic core (e.g., intermediate 14 in the Overman synthesis) is significantly lower than the reported >95%. What are the likely causes and solutions?

  • Answer: This cascade reaction is highly efficient but sensitive to specific conditions.

    • Purity of the Precursor: The starting amino alcohol must be of high purity. Impurities can interfere with the initial iminium ion formation. Consider repurifying the substrate via column chromatography or recrystallization.

    • Quality of Paraformaldehyde: Paraformaldehyde can vary in quality and water content. Use freshly opened, high-purity paraformaldehyde or depolymerize it to formaldehyde (B43269) gas immediately before use. Ensure all reagents and solvents are anhydrous, as water can quench the iminium ion intermediate.

    • Reaction Temperature and Time: The reaction is typically run at elevated temperatures (e.g., 80°C in acetonitrile). Ensure the temperature is maintained consistently. Insufficient heating can lead to incomplete reaction, while excessive heat or prolonged reaction times may cause decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Solvent: Acetonitrile (B52724) is the solvent of choice. Ensure it is anhydrous. Other solvents may not perform as well.

Problem 2: Poor stereoselectivity in the Diels-Alder reaction (Rawal Synthesis).

  • Question: I am observing a poor diastereomeric ratio in the intramolecular Diels-Alder reaction to form the hexene intermediate. How can I improve the stereoselectivity?

  • Answer: The stereochemical outcome of this [4+2] cycloaddition is influenced by thermal conditions and steric factors.

    • Reaction Temperature: This reaction is run at a very high temperature (e.g., 185°C in benzene (B151609) in a sealed tube). Precise and uniform heating is critical. Use a sand bath or a specialized heating block to ensure even temperature distribution. Lower temperatures will likely halt the reaction, while significantly higher temperatures could lead to decomposition.

    • Solvent Choice: While benzene is reported, other high-boiling, non-polar solvents like toluene (B28343) or xylene could be screened. However, deviations from the established protocol may require significant optimization.

    • Substrate Conformation: The conformation of the triene precursor dictates the facial selectivity of the cycloaddition. Ensure the precursor is synthesized and purified correctly, as any isomers could lead to different products.

Problem 3: The final conversion of Isostrychnine to Strychnine is inefficient.

  • Question: The base-catalyzed rearrangement and cyclization of isostrychnine to Strychnine is giving me a yield well below the reported ~20-28%. How can this final step be optimized?

  • Answer: This is a known equilibrium-controlled step with an unfavorable ratio. Maximizing the yield requires careful control of conditions.

    • Base and Solvent: The reaction is typically performed with potassium hydroxide (B78521) in ethanol (B145695). Ensure the base is fully dissolved and the concentration is correct. The choice of alcohol can influence the equilibrium; screening methanol (B129727) or other alcohols might offer marginal improvements.

    • Reaction Time and Temperature: Over-exposure to basic conditions can lead to side products. Monitor the reaction closely by HPLC to find the point of maximum Strychnine concentration before significant degradation occurs.

    • Product Isolation: As this is an equilibrium, consider methods for in-situ product removal if feasible, though this is challenging. More practically, focus on a rapid and efficient workup and purification to isolate the Strychnine as it is formed to prevent it from reverting to isostrychnine or degrading. Given the low yield, this step is often avoided in modern syntheses in favor of the Wieland-Gumlich aldehyde route.

Quantitative Data Summary

The following table summarizes the efficiency of several key total syntheses of (–)-Strychnine.

Synthesis Route Year Key Strategy Longest Linear Sequence (Steps) Overall Yield Reference
Woodward (racemic)1954Classical Ring Construction29<0.0001%
Overman1993Aza-Cope/Mannich Cascade24~3%
Rawal (racemic)1994Diels-Alder / Heck Cyclization13~10% (to isostrychnine)
Vanderwal2011Zincke Aldehyde / Cycloaddition6~0.3%

Experimental Protocols

Protocol: Aza-Cope Rearrangement-Mannich Cyclization (from Overman, 1993)

This protocol describes the key step in the Overman synthesis to form the pentacyclic core of Strychnine.

Materials:

  • Azabicyclooctane precursor (e.g., intermediate 13 in the synthesis)

  • High-purity paraformaldehyde (excess, e.g., 30 equivalents)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add the azabicyclooctane precursor (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the substrate.

  • Add anhydrous sodium sulfate (as a drying agent) followed by an excess of high-purity paraformaldehyde.

  • Heat the reaction mixture to reflux (approximately 80-82°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove sodium sulfate and excess paraformaldehyde. Wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The resulting pentacyclic diamine product is often highly crystalline and can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure product (reported yield: 98%).

Visualizations

G cluster_retrosynthesis Retrosynthetic Analysis of Strychnine Strychnine Strychnine Wieland_Gumlich Wieland-Gumlich Aldehyde (Ring F Precursor) Strychnine->Wieland_Gumlich Ring F formation Pentacyclic_Core ABCDE Pentacyclic Core Wieland_Gumlich->Pentacyclic_Core Side chain manipulation Aza_Cope_Precursor Aza-Cope Precursor (Overman) Pentacyclic_Core->Aza_Cope_Precursor Aza-Cope/Mannich Diels_Alder_Precursor Diels-Alder Precursor (Rawal) Pentacyclic_Core->Diels_Alder_Precursor Diels-Alder/Heck Starting_Materials Simple Starting Materials Aza_Cope_Precursor->Starting_Materials Diels_Alder_Precursor->Starting_Materials

Caption: Retrosynthetic analysis of Strychnine.

G start Low Yield in Final Isostrychnine -> Strychnine Step check_base Verify Base Quality and Concentration (e.g., fresh KOH in EtOH) start->check_base check_temp_time Optimize Reaction Time & Temperature (Monitor by HPLC) check_base->check_temp_time check_workup Ensure Rapid & Efficient Workup check_temp_time->check_workup end_success Yield Improved check_workup->end_success end_fail Yield Still Low check_workup->end_fail consider_alternative Consider Alternative Strategy: Target Wieland-Gumlich Aldehyde end_fail->consider_alternative G cluster_workflow Overman Synthesis High-Level Workflow Start Enantioenriched Cyclopentenyl Acetate Aza_Cope_Precursor Azabicyclooctane Precursor Assembly Start->Aza_Cope_Precursor ~18 steps Cascade Aza-Cope/Mannich Cascade Reaction Aza_Cope_Precursor->Cascade Paraformaldehyde, MeCN, 80°C Pentacycle Pentacyclic Diamine Core Cascade->Pentacycle High Yield Wieland_Gumlich Wieland-Gumlich Aldehyde Pentacycle->Wieland_Gumlich ~4 steps Strychnine (–)-Strychnine Wieland_Gumlich->Strychnine Malonic Acid, Ac₂O

References

Technical Support Center: Overcoming Challenges in Lignin Detection and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lignin (B12514952) analysis. This resource is designed for researchers, scientists, and drug development professionals who are working with lignin and facing challenges in its detection and quantification. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

General Lignin Properties and Challenges

Q1: What is lignin, and why is its analysis so challenging?

A: Lignin is one of the most abundant organic polymers on Earth, second only to cellulose.[1][2] It is a complex, three-dimensional polymer composed of cross-linked phenolic precursors, which gives rigidity to plant cell walls.[1] The primary building blocks, or monolignols, are p-coumaryl, coniferyl, and sinapyl alcohols, which form p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively.[3][4]

The challenges in lignin analysis stem from its:

  • Heterogeneity: The composition and structure of lignin vary significantly between plant species, and even within different tissues of the same plant.

  • Complex Structure: Lignin has an amorphous, non-repeating structure with a variety of covalent bonds, the most common being the β-O-4 aryl ether linkage.

  • Insolubility: Native lignin is insoluble in most common solvents due to its high molecular weight and extensive cross-linking.

  • Recalcitrance: Lignin is resistant to chemical and microbial breakdown, which makes its extraction and analysis difficult.

Q2: What are the main types of lignin I might encounter?

A: Lignin is broadly classified based on its monomeric composition:

  • Softwood Lignin: Primarily composed of guaiacyl (G) units.

  • Hardwood Lignin: A mixture of guaiacyl (G) and syringyl (S) units.

  • Grass Lignin: Contains all three units: p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S).

Additionally, the extraction method significantly alters lignin's properties, resulting in "technical lignins" such as Kraft lignin, lignosulfonates, and organosolv lignins.

Lignin Quantification Methods

Q3: What are the most common methods for quantifying lignin?

A: Lignin content is typically determined using gravimetric or spectroscopic methods. The choice of method depends on the sample type and the desired accuracy.

MethodPrincipleAdvantagesDisadvantages
Klason Lignin (Acid Insoluble) Gravimetric determination after acid hydrolysis of polysaccharides.Widely used and standardized.Can be time-consuming; acid-soluble lignin is not measured.
Acid-Soluble Lignin (ASL) UV spectrophotometry of the filtrate from the Klason method.Accounts for the portion of lignin lost in the Klason procedure.Requires a standard for comparison.
Acetyl Bromide Method Spectrophotometric measurement of solubilized, derivatized lignin.Rapid and suitable for small sample sizes.Requires the use of corrosive reagents.
Thioglycolic Acid Method Derivatization of lignin followed by spectrophotometric quantification.Specific for lignin.Involves multiple steps.

Q4: How do I choose the right quantification method for my samples?

A: The selection of a suitable method depends on your specific research needs:

  • For wood and pulp analysis , the Klason lignin method is a standard approach.

  • For rapid screening of a large number of samples , the acetyl bromide method is a good option.

  • For a more complete quantification , it is recommended to determine both acid-insoluble (Klason) and acid-soluble lignin.

Troubleshooting Common Issues in Lignin Analysis

Q5: My lignin yields are inconsistent. What could be the cause?

A: Inconsistent lignin yields can be due to several factors:

  • Incomplete Hydrolysis of Polysaccharides: If carbohydrates are not completely removed, they can co-precipitate with the lignin, leading to artificially high values. Ensure that the acid concentration and hydrolysis time are appropriate for your sample type.

  • Loss of Acid-Soluble Lignin: A portion of the lignin may become soluble during acid hydrolysis, especially in hardwoods and grasses. It is important to quantify the acid-soluble lignin in the hydrolysate.

  • Ash and Protein Contamination: The insoluble lignin residue can be contaminated with ash and protein. It is crucial to correct for these by determining the ash content of the Klason lignin residue and considering protein precipitation.

Q6: I am having trouble with the solubility of my extracted lignin for further analysis. What can I do?

A: Lignin's solubility is a significant challenge. Here are some suggestions:

  • Solvent Selection: Lignin is soluble in solvents like aqueous sodium hydroxide (B78521) at high pH, dioxane, acetone, and pyridine.

  • Derivatization: Chemical modification of lignin, such as acetylation, can improve its solubility in organic solvents.

  • Fractionation: Size exclusion chromatography (SEC) can be used to separate lignin into fractions with different molecular weights, which may have different solubility characteristics.

Q7: I am using HPLC for analyzing lignin degradation products, but I am getting poor peak resolution. How can I improve it?

A: Poor peak resolution in HPLC analysis of lignin products can be addressed by:

  • Optimizing the Mobile Phase: The use of acidic additives like acetic acid in the mobile phase can improve the retention and ionization efficiency of phenolic compounds derived from lignin.

  • Gradient Elution: A gradient elution program can help to separate a complex mixture of lignin-derived compounds with varying polarities.

  • Column Selection: Using a column with a different stationary phase may improve selectivity for your analytes.

Q8: I am using LC-MS/MS for lignin oligomer analysis and experiencing low sensitivity. What are some potential solutions?

A: Low sensitivity in LC-MS/MS analysis of lignin oligomers is a common issue. Consider the following:

  • Mobile Phase Additives: The choice of mobile phase additive is critical. Acetic acid has been shown to enhance the ionization efficiency of lignin-derived phenolic compounds in negative-ion ESI-MS by 2 to 4 times compared to other additives.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for lignin analysis. Optimizing the ESI source parameters is essential.

  • MS/MS Parameters: Fine-tuning the collision energy and other MS/MS parameters can improve the fragmentation and detection of your target oligomers.

Experimental Protocols

Klason Lignin and Acid-Soluble Lignin Determination

This protocol is a standard method for the quantification of lignin in biomass.

  • Sample Preparation: Start with extractive-free wood meal or pulp.

  • Acid Hydrolysis (Primary): Treat the sample with 72% sulfuric acid for 2 hours. This step dissolves the carbohydrates.

  • Acid Hydrolysis (Secondary): Dilute the mixture to 3% sulfuric acid and boil for 4 hours. This ensures complete hydrolysis of the carbohydrates.

  • Filtration: Filter the solution to separate the insoluble lignin (Klason lignin) from the acid-soluble lignin.

  • Gravimetric Analysis: Wash the insoluble residue, dry it, and weigh it to determine the Klason lignin content.

  • Spectrophotometric Analysis: Measure the UV absorbance of the filtrate to determine the amount of acid-soluble lignin, using a standard for comparison.

Visualizations

Lignin Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway of lignin monomers in plants.

Lignin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3H p_Coumaryl_alcohol p-Coumaryl alcohol (H-monolignol) p_Coumaroyl_CoA->p_Coumaryl_alcohol CCR/CAD Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Sinapaldehyde Sinapaldehyde Feruloyl_CoA->Sinapaldehyde F5H/COMT Coniferyl_alcohol Coniferyl alcohol (G-monolignol) Coniferaldehyde->Coniferyl_alcohol CAD Sinapyl_alcohol Sinapyl alcohol (S-monolignol) Sinapaldehyde->Sinapyl_alcohol CAD Lignin Lignin Polymer p_Coumaryl_alcohol->Lignin Peroxidases/Laccases Coniferyl_alcohol->Lignin Peroxidases/Laccases Sinapyl_alcohol->Lignin Peroxidases/Laccases

Caption: General overview of the lignin biosynthesis pathway in higher plants.

Basic Structure of Lignin

This diagram shows the three main monolignol units and the most common linkage in the lignin polymer.

Lignin_Structure cluster_monomers Monolignol Precursors cluster_polymer Lignin Polymer H_unit p-Coumaryl alcohol (H-unit) Lignin_backbone ...-G-unit G_unit Coniferyl alcohol (G-unit) S_unit Sinapyl alcohol (S-unit) Lignin_branch S-unit-... Lignin_backbone->Lignin_branch β-O-4 linkage (most common)

Caption: The three primary monolignols and the predominant β-O-4 linkage in lignin.

General Workflow for Lignin Quantification

This diagram outlines a typical experimental workflow for the quantification of lignin in a biomass sample.

Lignin_Quantification_Workflow start Biomass Sample extraction Solvent Extraction (remove extractives) start->extraction hydrolysis Acid Hydrolysis (e.g., 72% H2SO4) extraction->hydrolysis separation Filtration hydrolysis->separation insoluble_path Acid-Insoluble Lignin (AIL) (Solid Residue) separation->insoluble_path soluble_path Acid-Soluble Lignin (ASL) (Liquid Filtrate) separation->soluble_path gravimetric Gravimetric Analysis (Drying and Weighing) insoluble_path->gravimetric spectro UV-Vis Spectroscopy soluble_path->spectro result_ail AIL Content gravimetric->result_ail result_asl ASL Content spectro->result_asl total_lignin Total Lignin Content (AIL + ASL) result_ail->total_lignin result_asl->total_lignin

Caption: A standard workflow for determining the total lignin content in biomass.

References

Aglinin A stability in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Aglinin A solution has changed color and appears to have precipitated. What could be the cause?

A1: Color change and precipitation in lignin-based solutions are often indicative of instability. Several factors could be at play:

  • pH Shift: Lignin's solubility is highly dependent on pH. A decrease in pH towards acidic conditions can cause lignin (B12514952) to precipitate. Ensure your buffer has sufficient capacity to maintain the desired pH.

  • Oxidation: Lignin is susceptible to oxidation, which can lead to changes in its chemical structure and a darker coloration. This can be accelerated by exposure to light and air.

  • High Temperature: Elevated temperatures can promote degradation and aggregation of lignin molecules.[1]

  • Ionic Strength: The concentration of salts in your buffer can influence the solubility of lignin. High ionic strength can sometimes lead to "salting out."

Troubleshooting Steps:

  • Verify the pH of your buffer and solution.

  • Prepare fresh solutions and store them protected from light and air (e.g., in amber vials, purged with nitrogen or argon).

  • Evaluate the storage temperature. Consider storing stock solutions at lower temperatures (e.g., 4°C or -20°C), but be mindful of potential freeze-thaw instability.

Q2: I'm observing poor recovery of this compound after dialysis or buffer exchange. Why is this happening?

A2: Poor recovery is often due to the precipitation of this compound on the dialysis membrane or chromatography column. This is typically a solubility issue.

Troubleshooting Steps:

  • Check Buffer pH: Ensure the pH of the new buffer is in a range where this compound is soluble (typically neutral to alkaline for most technical lignins).

  • Buffer Composition: Some buffer components can interact with lignin. Consider using a different buffer system.

  • Flow Rate: If using chromatography, a slower flow rate might reduce the chances of precipitation on the column.

Q3: How does the choice of buffer impact the stability of this compound?

A3: The buffer system plays a critical role in maintaining the stability of lignin-based compounds.[2][3] The buffer's pH is the most critical factor, as lignin's solubility is pH-dependent. Additionally, the chemical nature of the buffer components can interact with lignin. For instance, some buffers may chelate metal ions that could catalyze degradation reactions. It's crucial to select a buffer system that is compatible with your experimental goals and maintains a stable pH.

Data Summary: Lignin Stability in Different Buffer Systems

The stability of lignin is influenced by factors such as pH, temperature, and the presence of other substances. The following table summarizes the general stability of lignin under various conditions.

Buffer System (Example)pH RangeTemperature RangeGeneral Stability Observations
Phosphate Buffer6.0 - 8.025 - 50°CStability is pH-dependent; degradation can be observed at higher temperatures and more acidic pH.
Borate Buffer8.0 - 10.025 - 40°CGenerally provides good stability in the alkaline range where many lignins are more soluble.
Tris-HCl7.0 - 9.025 - 37°CCommonly used, but be aware of potential interactions with other components in your system.
Alkaline Solutions (e.g., NaOH)> 10.0VariesHigh pH generally increases the solubility of many types of lignin, but can also promote certain degradation pathways over time.

Experimental Protocol: Assessing this compound Stability

This protocol outlines a general method for evaluating the stability of this compound in different buffer systems.

Objective: To determine the optimal buffer system for maintaining the stability of this compound over a specified period under defined storage conditions.

Materials:

  • This compound (or your lignin-based product)

  • Buffer systems of interest (e.g., phosphate, borate, Tris-HCl at various pH values)

  • UV-Vis Spectrophotometer

  • HPLC system with a suitable column (e.g., size-exclusion or reverse-phase)

  • pH meter

  • Incubator or water bath

  • Amber glass vials

Methodology:

  • Solution Preparation:

    • Prepare stock solutions of this compound in each buffer system to be tested. A typical starting concentration might be 1 mg/mL.

    • Ensure complete dissolution. Gentle agitation or sonication may be required.

    • Filter the solutions through a 0.22 µm filter to remove any initial aggregates.

  • Initial Analysis (Time Zero):

    • Measure the initial absorbance spectrum (e.g., 200-600 nm) of each solution using a UV-Vis spectrophotometer. The peak at ~280 nm is often used for lignin quantification.

    • Analyze the initial molecular weight distribution using an appropriate HPLC method. .

  • Incubation:

    • Aliquot the solutions into amber glass vials, seal, and store under the desired conditions (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove a vial from each condition.

    • Visually inspect for any precipitation or color change.

    • Re-measure the UV-Vis spectrum and analyze by HPLC.

  • Data Analysis:

    • Compare the UV-Vis spectra over time. Changes in absorbance or the appearance of new peaks can indicate degradation.

    • Analyze the HPLC chromatograms for changes in the main peak area (degradation) or the appearance of new peaks (degradation products or aggregates).

    • Plot the percentage of remaining this compound as a function of time for each buffer system and condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_solution Prepare this compound in Different Buffers filter_solution Filter Solution (0.22 µm) prep_solution->filter_solution initial_analysis Time Zero Analysis (UV-Vis, HPLC) filter_solution->initial_analysis incubation Incubate at Various Temperatures initial_analysis->incubation timepoint_analysis Time-Point Analysis incubation->timepoint_analysis data_analysis Data Analysis & Stability Assessment timepoint_analysis->data_analysis

Caption: Experimental workflow for assessing this compound stability.

logical_relationship cluster_factors Factors Influencing Stability cluster_outcomes Observed Instability pH pH Precipitation Precipitation / Aggregation pH->Precipitation Degradation Chemical Degradation pH->Degradation Temperature Temperature Temperature->Precipitation Temperature->Degradation Light Light Exposure Color_Change Color Change Light->Color_Change Buffer Buffer Composition Buffer->Precipitation

Caption: Factors influencing this compound stability and their outcomes.

References

Best practices for handling and disposing of Aglinin A

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Aglinin A and what are its primary hazards?

A1: Based on available information for analogous compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are likely to be acute toxicity if swallowed, inhaled, or in contact with skin.[1][2] It may also cause serious eye damage, skin sensitization, and is suspected of causing genetic defects and cancer.[1] Furthermore, it is considered very toxic to aquatic life with long-lasting effects.[1]

Q2: What personal protective equipment (PPE) is required when working with this compound?

A2: A comprehensive suite of PPE is mandatory. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Always check the glove manufacturer's specifications for compatibility.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[1]

  • Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[2] If there is a risk of generating aerosols or dust outside of a fume hood, a respirator may be necessary. Consult your EHS department for proper respirator selection and fit-testing.

Q3: How should I store this compound?

A3: this compound should be stored in a tightly closed container in a cool, well-ventilated, and dark place.[3] It should be stored away from heat, sparks, open flames, and incompatible materials such as oxidizing agents, strong acids, or bases.[1][2] The storage area should be locked and accessible only to authorized personnel.[2] Some related compounds are light-sensitive, so storing in an amber vial or a dark cabinet is recommended.[1][2]

Q4: What is the proper procedure for disposing of this compound waste?

A4: this compound waste is considered hazardous. All solid and liquid waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container. Do not dispose of this compound down the drain.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.

Q5: What should I do in case of a spill?

A5: In the event of a small spill within a chemical fume hood, you can clean it up using an appropriate absorbent material. For larger spills or spills outside of a fume hood, evacuate the area immediately and alert your supervisor and EHS department.[4] Do not attempt to clean up a large spill without proper training and equipment.

Troubleshooting Guides

Issue: I am observing degradation of my this compound stock solution.

  • Possible Cause 1: Light Exposure. As a precautionary measure, this compound should be considered light-sensitive.[1][2]

    • Solution: Always store stock solutions in amber vials or wrap clear vials in aluminum foil. Prepare solutions fresh when possible.

  • Possible Cause 2: Improper Storage Temperature.

    • Solution: Store stock solutions at the recommended temperature, typically -20°C or -80°C for long-term storage, to minimize degradation.

  • Possible Cause 3: Incompatible Solvent.

    • Solution: Ensure the solvent used is appropriate for this compound and does not cause degradation. Refer to any available literature for recommended solvents.

Issue: I am not seeing the expected biological activity in my experiment.

  • Possible Cause 1: Compound Inactivity.

    • Solution: Verify the purity and integrity of your this compound sample. If possible, obtain a certificate of analysis from the supplier. Consider sourcing the compound from a different vendor.

  • Possible Cause 2: Incorrect Concentration.

    • Solution: Double-check all calculations for the preparation of your working solutions. Use calibrated pipettes and balances to ensure accuracy.

  • Possible Cause 3: Experimental Conditions.

    • Solution: Review your experimental protocol to ensure that all parameters (e.g., incubation time, temperature, cell density) are optimal for observing the expected effect.

Data Presentation

Table 1: Summary of Potential Hazards for this compound (Based on Aniline as a reference)

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity (Oral)Category 3Toxic if swallowed[1]
Acute Toxicity (Dermal)Category 3Toxic in contact with skin[1]
Acute Toxicity (Inhalation)Category 3Toxic if inhaled[1]
Serious Eye DamageCategory 1Causes serious eye damage[1]
Skin SensitizationCategory 1May cause an allergic skin reaction[1]
Germ Cell MutagenicityCategory 2Suspected of causing genetic defects[1]
CarcinogenicityCategory 2Suspected of causing cancer[1]
Specific Target Organ Toxicity (Repeated Exposure)Category 1Causes damage to organs through prolonged or repeated exposure
Acute Aquatic HazardCategory 1Very toxic to aquatic life[1]
Chronic Aquatic HazardCategory 1Very toxic to aquatic life with long lasting effects

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a screw cap

  • Calibrated micropipettes and sterile, filtered tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, chemical-resistant gloves, safety goggles.

Procedure:

  • Pre-weighing Preparation: Don all required PPE and perform all work in a certified chemical fume hood.

  • Weighing this compound: Tare the analytical balance with the amber vial. Carefully weigh the desired amount of this compound directly into the vial. Record the exact weight.

  • Solvent Addition: Based on the recorded weight and the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolving: Add the calculated volume of anhydrous DMSO to the vial containing this compound.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.

  • Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment start Start ppe Don Personal Protective Equipment start->ppe weigh Weigh this compound in Chemical Fume Hood ppe->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex store Store at -20°C/-80°C Protected from Light vortex->store dilute Prepare Working Solutions store->dilute treat Treat Cells/Samples dilute->treat incubate Incubate treat->incubate assay Perform Assay incubate->assay end End assay->end

Caption: Experimental workflow for preparing and using this compound solutions.

hazard_control cluster_hazards Hazard Identification cluster_controls Control Measures cluster_response Emergency Response toxicity Acute Toxicity (Oral, Dermal, Inhalation) engineering Engineering Controls (Chemical Fume Hood) toxicity->engineering exposure First Aid Procedures toxicity->exposure carcinogenicity Suspected Carcinogen carcinogenicity->engineering carcinogenicity->exposure environmental Aquatic Toxicity disposal Hazardous Waste Disposal environmental->disposal ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) engineering->ppe admin Administrative Controls (SOPs, Training) admin->ppe spill Spill Response Plan spill->admin

Caption: Logical relationship of hazard assessment and control for this compound.

References

Aglinin A cytotoxicity and how to mitigate it in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and mitigating cytotoxicity associated with the experimental compound, Compound A.

Frequently Asked Questions (FAQs)

Q1: What is the general cytotoxic profile of Compound A?

A1: Compound A is a novel synthetic molecule that has demonstrated potent cytotoxic effects against a range of cancer cell lines in vitro. Its primary mechanism of action is believed to involve the induction of apoptosis through the modulation of key signaling pathways. However, off-target effects and cytotoxicity in non-cancerous cell lines have been observed at higher concentrations.

Q2: How can I determine the optimal concentration of Compound A for my experiments?

A2: The optimal concentration of Compound A is cell-line dependent and should be determined empirically. We recommend performing a dose-response curve using a cell viability assay, such as the MTT or SRB assay, to determine the IC50 (half-maximal inhibitory concentration) value for your specific cell line. It is crucial to include a vehicle control (the solvent used to dissolve Compound A) to account for any solvent-induced cytotoxicity.

Q3: I am observing significant cytotoxicity in my control (non-cancerous) cell line. How can I mitigate this?

A3: Mitigating cytotoxicity in non-cancerous cells is a common challenge. Here are a few strategies to consider:

  • Concentration Optimization: Use the lowest effective concentration of Compound A that elicits the desired effect in your target cancer cells while minimizing toxicity in control cells.

  • Incubation Time: Reduce the incubation time of Compound A with the cells. Cytotoxic effects are often time-dependent.[1]

  • Serum Concentration: Ensure an adequate concentration of serum (e.g., 10% FBS) in your culture medium, as serum proteins can sometimes bind to and sequester cytotoxic compounds, reducing their effective concentration.

  • Co-treatment with a cytoprotective agent: Depending on the mechanism of toxicity, co-treatment with an antioxidant or a specific pathway inhibitor might be beneficial. For instance, some natural products have been shown to mitigate the cytotoxicity of certain compounds.[2]

Q4: My IC50 values for Compound A vary significantly between experiments. What could be the cause?

A4: Variability in IC50 values can arise from several factors:

  • Cell Density: The initial cell seeding density can significantly impact the outcome of cytotoxicity assays. Ensure consistent cell numbers across all experiments.[3]

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.

  • Reagent Preparation: Prepare fresh dilutions of Compound A for each experiment from a validated stock solution.

  • Assay Method: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity) and can yield different IC50 values.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background in cytotoxicity assay Contamination of reagents or medium.Use fresh, sterile reagents and medium. Test medium components for high absorbance.[3]
High cell density.Optimize the cell seeding density for your specific cell line and assay.[3]
No cytotoxic effect observed Compound A instability or degradation.Prepare fresh solutions of Compound A. Store stock solutions at the recommended temperature and protect from light if necessary.
Incorrect assay choice for the mechanism of action.If Compound A induces cytostatic effects rather than cell death, assays measuring metabolic activity might not be suitable. Consider a proliferation assay or a direct cell counting method.[6]
High well-to-well variability Uneven cell seeding.Ensure a homogenous cell suspension before and during seeding. Handle the cell suspension gently during plating.[3]
Presence of bubbles in the wells.Be careful during pipetting to avoid introducing bubbles.

Quantitative Data Summary

The following table summarizes the IC50 values of various experimental compounds across different cancer cell lines, illustrating the typical range of cytotoxic potencies observed in vitro. This data can serve as a reference for what to expect when determining the IC50 of new compounds like Compound A.

CompoundCell LineIC50 (µM)Reference
Compound 13kHeLa1.2 ± 0.09[7]
Cu(II) complex (8)PC-32.51 (µg/ml)[7]
SB226A375/TxR0.00076[7]
Aminated CelluloseB16F10207 (µg/mL)[8]
Aminated CelluloseMDA-MB-231201.6 (µg/mL)[8]
Aminated CelluloseMCF-7238.9 (µg/mL)[8]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[9]

Materials:

  • 96-well plate

  • Cells in culture

  • Compound A

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Compound A. Include a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4-6 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells, which is an indicator of cytotoxicity due to loss of membrane integrity.[10]

Materials:

  • 96-well plate

  • Cells in culture

  • Compound A

  • LDH reaction mixture

  • Stop solution

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]

  • Incubation: Incubate the plate for the desired exposure period.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[4]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well.[4]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[4]

  • Stop Reaction: Add 50 µL of stop solution to each well.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.[4]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase 1 Kinase 1 Receptor->Kinase 1 Activates Compound A Compound A Compound A->Receptor Kinase 2 Kinase 2 Kinase 1->Kinase 2 Phosphorylates Transcription Factor Transcription Factor Kinase 2->Transcription Factor Activates Effector Protein Effector Protein Cell Death Cell Death Effector Protein->Cell Death Apoptosis Genes Apoptosis Genes Transcription Factor->Apoptosis Genes Upregulates Apoptosis Genes->Effector Protein Induces

Caption: Hypothetical signaling pathway for Compound A-induced apoptosis.

Experimental_Workflow start Start cell_culture Cell Culture (Cancer & Control Lines) start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat with Compound A (Dose-response) seeding->treatment incubation Incubate (24-72h) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay measurement Measure Absorbance assay->measurement analysis Data Analysis (Calculate IC50) measurement->analysis end End analysis->end

Caption: General experimental workflow for assessing cytotoxicity.

Troubleshooting_Tree start High Cytotoxicity in Control Cells? check_conc Is the concentration too high? start->check_conc Yes no_issue Proceed with Experiment start->no_issue No reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_time Is the incubation time too long? check_conc->check_time No reduce_time Reduce Incubation Time check_time->reduce_time Yes check_serum Is serum concentration adequate? check_time->check_serum No increase_serum Increase Serum % check_serum->increase_serum No consider_cotreatment Consider Co-treatment with Cytoprotective Agent check_serum->consider_cotreatment Yes

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Technical Support Center: Refining Aglinin A Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aglinin A. This guide is intended for researchers, scientists, and drug development professionals to provide frequently asked questions (FAQs) and troubleshooting advice for the use of this compound in preclinical animal studies. For the purposes of this guide, this compound is considered a synthetic peptide agonist of the Apelin Receptor (APJ/APLNR).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective agonist for the Apelin Receptor (APLNR), a G-protein coupled receptor.[1] Upon binding to APLNR, this compound is believed to activate several downstream signaling cascades. These pathways include the PI3K/Akt, ERK1/2, and p70S6K pathways, which are involved in processes such as cell proliferation, migration, and metabolism.[2][3] Activation of the APLNR can also lead to the phosphorylation of endothelial nitric oxide synthase (eNOS), promoting the release of nitric oxide (NO) and resulting in vasodilation.[1]

Q2: What is a recommended starting dose for this compound in a mouse model?

A2: For a naive mouse model, a starting dose for an Apelin receptor agonist can range from 10 to 100 nmol/kg. The optimal dose will depend on the specific animal model, the route of administration, and the desired biological endpoint.[4] A dose-response study is highly recommended to determine the optimal dosage for your specific experimental conditions. Below is a summary table of hypothetical dosages for this compound based on typical ranges for Apelin receptor agonists.

Quantitative Data Summary: Hypothetical this compound Dosages

Animal ModelRoute of AdministrationDose RangeFrequencyPotential Observed Effects
C57BL/6 MouseIntraperitoneal (IP)10 - 200 nmol/kgSingle doseChanges in blood pressure, heart rate, or glucose metabolism.[5]
Sprague-Dawley RatIntravenous (IV)5 - 100 nmol/kgBolus or infusionIncreased cardiac output and stroke volume.[6]
Diet-Induced Obese (DIO) MouseOral Gavage1 g/L in drinking waterDailyReduction in body weight and improved body composition.[7]
Wistar RatIntracerebroventricular (ICV)1 - 3 nmolSingle doseReduction in food intake.[8]

Q3: How should I prepare and store this compound for in vivo studies?

A3: As a peptide, this compound is susceptible to degradation. For long-term storage, it should be kept in its lyophilized form at -20°C or -80°C.[9] When preparing for administration, allow the vial to reach room temperature in a desiccator before opening to prevent condensation.[10] Reconstitute the peptide in a sterile, isotonic buffer, such as phosphate-buffered saline (PBS) at a pH between 5 and 6. For in vivo administration, the solution should be filtered through a 0.22 µm filter.[11] To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots of the reconstituted peptide and store them at -20°C or -80°C.[9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no biological activity - Peptide Degradation: Improper storage or handling. Peptides with certain amino acid sequences are prone to oxidation or deamidation.[12] - Incorrect Dosage: The administered dose may be too low to elicit a response. - Suboptimal Route of Administration: The chosen route may not provide adequate bioavailability.- Verify Storage and Handling: Ensure the peptide was stored lyophilized at a low temperature and protected from light and moisture.[10] Use fresh aliquots for each experiment. - Perform a Dose-Response Study: Test a range of doses to identify the optimal concentration. - Optimize Administration Route: Consider alternative routes of administration. For systemic effects, intravenous or intraperitoneal injections are often more effective than subcutaneous.[13]
Unexpected Toxicity or Adverse Events - High Dosage: The administered dose may be in the toxic range. - Contamination: The peptide solution may be contaminated with endotoxins or other impurities.- Reduce the Dosage: Start with a lower dose and titrate upwards. - Ensure Sterility and Purity: Use sterile techniques for preparation and consider testing for endotoxin (B1171834) levels in your formulation.
Poor Solubility of this compound - Incorrect Solvent: The chosen buffer may not be optimal for this specific peptide sequence. - Peptide Aggregation: Peptides with hydrophobic residues can be prone to aggregation.[12]- Test Different Solvents: Try different biocompatible solvents or adjust the pH of the buffer.[10] - Incorporate Solubilizing Agents: Consider the use of excipients like mannitol (B672) or surfactants like Polysorbate 20 to improve solubility and prevent aggregation.[11]

Detailed Experimental Protocols

Protocol: Dose-Response Study of this compound in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • This compound Preparation:

    • Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator.

    • Reconstitute the peptide in sterile PBS (pH 7.4) to create a stock solution of 1 mg/mL.

    • Prepare serial dilutions of the stock solution to achieve the desired final doses (e.g., 10, 50, 100, 200 nmol/kg). The final injection volume should not exceed 0.2 mL for intravenous or 2-3 mL for intraperitoneal administration in an adult mouse.[14]

    • Filter each solution through a 0.22 µm syringe filter into a sterile vial.

  • Administration:

    • Randomly assign mice to different treatment groups (vehicle control and various doses of this compound).

    • Administer the prepared solutions via intraperitoneal (IP) injection using a 25-27 gauge needle.[11]

  • Monitoring and Data Collection:

    • Monitor the animals for any signs of distress or adverse reactions immediately after injection and at regular intervals.

    • At predetermined time points post-injection, collect relevant biological samples (e.g., blood for glucose measurement, tissue for biomarker analysis).

    • Measure relevant physiological parameters (e.g., blood pressure, heart rate) as required by the study design.

  • Data Analysis:

    • Analyze the collected data to determine the dose-dependent effects of this compound.

    • Plot the dose-response curve to identify the effective dose range and the optimal dose for future efficacy studies.

Visualizations

Signaling Pathway

AglininA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound APLNR APLNR (Apelin Receptor) This compound->APLNR Binds to G_protein Gαi / Gαq APLNR->G_protein Activates PI3K PI3K G_protein->PI3K ERK ERK1/2 G_protein->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: this compound signaling pathway via the Apelin Receptor (APLNR).

Experimental Workflow

Dose_Finding_Workflow start Start: Define Study Objectives dose_selection Select Initial Dose Range (Based on literature) start->dose_selection animal_groups Randomize Animals into Groups (Vehicle + Dose Levels) dose_selection->animal_groups administration Administer this compound (e.g., IP injection) animal_groups->administration monitoring Monitor for Toxicity & Adverse Effects administration->monitoring data_collection Collect Biological Samples & Physiological Data administration->data_collection decision Determine Optimal Dose for Efficacy Studies monitoring->decision analysis Analyze Dose-Response Relationship data_collection->analysis analysis->decision end Proceed to Efficacy Studies decision->end

Caption: Workflow for a typical dose-finding animal study.

References

Validation & Comparative

Aglinin A versus [Compound B] in treating [Specific Disease]

Author: BenchChem Technical Support Team. Date: December 2025

In order to provide a comprehensive comparison guide on Aglinin A versus another compound for a specific disease, please specify the name of "[Compound B]" and the "[Specific Disease]" you are interested in.

Once you provide these details, I will be able to:

  • Gather relevant data: I will search for studies comparing the efficacy of this compound and your specified Compound B in treating the particular disease you are researching.

  • Summarize quantitative data: I will organize the findings, such as IC50 values, Ki values, and other relevant metrics from in vitro and in vivo studies, into clear, comparative tables.

  • Detail experimental protocols: I will find and present the methodologies for key experiments cited in the literature.

  • Visualize complex information: I will create diagrams using the DOT language to illustrate signaling pathways, experimental workflows, and other conceptual relationships, adhering to your specified formatting requirements.

I am ready to proceed as soon as you provide the necessary information.

Comparative Analysis of Aglinin A and its Synthetic Derivatives: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of available scientific literature and databases, no information has been found regarding a compound named "Aglinin A." Consequently, a comparative analysis of its biological activities, mechanism of action, and synthetic derivatives cannot be provided at this time.

Searches for "this compound," "Aglinin," and variations of these terms did not yield any relevant results describing the isolation, synthesis, or biological evaluation of such a compound. Therefore, it is not possible to fulfill the request for a comparison guide, including data tables, experimental protocols, and signaling pathway diagrams.

It is possible that "this compound" may be a novel or very recently discovered compound with research that is not yet publicly available. Alternatively, it may be referred to by a different name in the scientific literature, or the provided name may contain a typographical error.

Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the compound's name and explore alternative nomenclature or chemical identifiers. Should information on "this compound" become publicly accessible, a comparative analysis as requested could be conducted.

Cross-validation of Aglinin A's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mechanism of Action of Apelin and its Analogs

A Note on the Initial Query: The initial search for "Aglinin A" did not yield relevant scientific information, suggesting a possible typographical error. This guide will focus on the well-characterized peptide "Apelin" and its signaling pathway, which aligns with the requested scientific context of mechanism of action and signaling.

This guide provides a comprehensive comparison of the mechanism of action of Apelin and its synthetic analogs. It is intended for researchers, scientists, and drug development professionals working on the Apelin/APJ signaling pathway, a critical regulator of cardiovascular function and other physiological processes.

Comparative Efficacy and Potency of Apelin Analogs

The following tables summarize the quantitative data on the binding affinity and functional potency of various Apelin isoforms and synthetic modulators of the APJ receptor.

Table 1: Binding Affinity and Potency of APJ Receptor Agonists

CompoundReceptorAssay TypeEC50 / KiCitation
Apelin-13Human APJcAMP Assay0.37 nM[1]
[Pyr1]-Apelin-13Human APJRadioligand BindingpKi 10.05 ± 0.11[2]
Apelin-17Human APJβ-arrestin RecruitmentlogEC50 -8.333 ± 0.157[1]
Apelin-36Human APJRadioligand Binding1.735 nM[1]
Elabela-32Human APJRadioligand Binding1.343 nM[1]
CMF-019Human APJRadioligand BindingpKi 8.58[3][4]
AzelapragHuman APJcAMP Assay0.32 nM[5]

Table 2: Potency of APJ Receptor Antagonists

CompoundReceptorAssay TypeIC50Citation
ML221Human APJcAMP Assay0.70 µM[6][7][8][9]
ML221Human APJβ-arrestin Assay1.75 µM[6][7][8][9]
MM54Human APJRadioligand Binding93 nM[10]
APJ antagonist-1Human APJβ-arrestin Assay3.1 µM[11]

Key Signaling Pathways of Apelin

Apelin binding to its G-protein coupled receptor, APJ, activates several downstream signaling cascades, primarily through Gαi and β-arrestin pathways. These pathways regulate a multitude of cellular processes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apelin Apelin APJ APJ Receptor Apelin->APJ Binds to G_protein Gαi/βγ APJ->G_protein Activates beta_arrestin β-arrestin APJ->beta_arrestin Recruits PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates RAS RAS beta_arrestin->RAS Activates IP3_DAG IP3 / DAG PLC->IP3_DAG PIP3 PIP3 PI3K->PIP3 RAF RAF RAS->RAF PKC PKC IP3_DAG->PKC AKT Akt PIP3->AKT MEK MEK RAF->MEK Ca_release Ca²⁺ Release PKC->Ca_release Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival ERK ERK1/2 MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression

Caption: Apelin Signaling Pathways.

Experimental Protocols for Mechanism of Action Studies

Detailed methodologies are crucial for the cross-validation of Apelin's mechanism of action. Below are protocols for key in vitro assays.

Radioligand Binding Assay

This assay quantifies the binding affinity of a ligand to the APJ receptor.

start Start prep_membranes Prepare cell membranes expressing APJ receptor start->prep_membranes incubate Incubate membranes with radiolabeled Apelin ([¹²⁵I]-Apelin-13) and varying concentrations of unlabeled competitor ligand prep_membranes->incubate filter Separate bound from free radioligand by rapid filtration incubate->filter measure Measure radioactivity of the filter-bound complex filter->measure analyze Analyze data to determine Ki or IC50 values measure->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Prepare membranes from cells stably expressing the human APJ receptor.[12]

  • Binding Reaction: In a 96-well plate, incubate 1 µg of membranes per well with a fixed concentration of [¹²⁵I]-Apelin-13 (e.g., 0.07 nM) and a range of concentrations of the unlabeled competitor ligand.[12][13]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C to reach equilibrium.[1][13]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[1][13]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).[2]

cAMP Functional Assay

This assay measures the ability of a ligand to modulate cyclic adenosine (B11128) monophosphate (cAMP) production, a downstream effector of Gαi-coupled receptors like APJ.

start Start seed_cells Seed CHO-K1 cells stably expressing APJ receptor in a 384-well plate start->seed_cells stimulate_forskolin Stimulate cells with Forskolin to induce cAMP production seed_cells->stimulate_forskolin add_agonist Add varying concentrations of the test agonist stimulate_forskolin->add_agonist incubate Incubate for 30 minutes at room temperature add_agonist->incubate lyse_measure Lyse cells and measure cAMP levels using a LANCE Ultra cAMP kit incubate->lyse_measure analyze Analyze data to determine EC50 or IC50 values lyse_measure->analyze end End analyze->end start Start transfect_cells Co-transfect HEK293 cells with APJ-YFP and β-arrestin-Rluc start->transfect_cells seed_cells Seed transfected cells into a 96-well plate transfect_cells->seed_cells add_agonist Add varying concentrations of the test agonist seed_cells->add_agonist incubate Incubate for 15 minutes add_agonist->incubate measure_bret Measure Bioluminescence Resonance Energy Transfer (BRET) signal incubate->measure_bret analyze Analyze data to determine EC50 values measure_bret->analyze end End analyze->end start Start treat_cells Treat cells (e.g., A549) with Apelin-13 for various time points or concentrations start->treat_cells lyse_cells Lyse cells and determine protein concentration treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block the membrane to prevent non-specific antibody binding transfer->block probe_primary Incubate with primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2) block->probe_primary probe_secondary Incubate with HRP-conjugated secondary antibody probe_primary->probe_secondary detect Detect chemiluminescence signal probe_secondary->detect analyze Quantify band intensities and normalize phospho-ERK to total-ERK detect->analyze end End analyze->end

References

Unable to Verify "Aglinin A": A Search for Reproducible Data Yields No Results

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental data and supporting literature on a compound referred to as "Aglinin A" has failed to yield any specific, verifiable information. This prevents the creation of a comparison guide on the reproducibility of its experimental results as requested.

Initial and subsequent searches across multiple scientific databases and search engines did not identify any compound with the name "this compound." The search results frequently returned information on unrelated substances such as "lignin," a complex polymer found in plants, and "Imeglimin," an oral antidiabetic drug. This suggests that "this compound" may be a novel, not-yet-published compound, a proprietary name not in the public domain, or a potential misspelling of a different molecule.

Without access to primary research articles, experimental protocols, or quantitative data associated with "this compound," it is impossible to:

  • Summarize quantitative data into comparative tables.

  • Provide detailed experimental methodologies.

  • Create diagrams of signaling pathways or experimental workflows.

  • Objectively compare its performance with any alternatives.

To the intended audience of researchers, scientists, and drug development professionals: we stress the critical importance of precise nomenclature in scientific communication. The reproducibility of scientific findings is a cornerstone of research and development, and this process begins with the accurate identification of the substances being investigated.

We recommend that individuals interested in "this compound" verify the correct spelling and any alternative names or identifiers for the compound. Should a corrected name be provided, we would be pleased to re-initiate a thorough literature search to generate the requested comparative guide. At present, the lack of available data on "this compound" precludes any further analysis or generation of the requested content.

A Comparative Guide to Lignin Extraction Techniques for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient isolation of lignin (B12514952) is a critical first step in exploring its diverse biological activities and potential therapeutic applications. This guide provides a head-to-head comparison of various Aglinin A (Lignin) extraction techniques, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Lignin, a complex aromatic polymer, is one of the most abundant organic polymers on Earth. Its diverse biological activities, including antioxidant and antimicrobial properties, have garnered significant interest in the scientific community. The choice of extraction method profoundly impacts the yield, purity, and structural integrity of the isolated lignin, which in turn affects its biological efficacy and suitability for downstream applications. This comparison outlines the most common techniques used for lignin extraction, presenting their principles, advantages, and limitations.

Comparison of Lignin Extraction Techniques

The selection of an appropriate extraction technique is contingent on the specific research goals, the biomass source, and the desired characteristics of the final lignin product. The following table summarizes the key quantitative parameters of different extraction methods.

Extraction TechniquePrincipleTypical Yield (%)PurityKey AdvantagesKey Disadvantages
Kraft Process Treatment with sodium hydroxide (B78521) and sodium sulfide (B99878) at high temperature and pH.[1][2]HighLow to MediumWell-established, suitable for wood-based biomass.[1]High sulfur content, significant structural modification.[1]
Sulfite Process Treatment with sulfur dioxide and a metal sulfite, cleaving ether linkages.[1]HighLow to MediumProduces lignosulfonates with specific properties.High sulfur and ash content, co-extraction of hemicellulose.
Organosolv Process Use of organic solvents (e.g., ethanol (B145695), methanol) with or without a catalyst to dissolve lignin.50-80HighHigh purity, sulfur-free lignin, easier solvent recovery.Higher cost of organic solvents.
Alkaline Extraction Employs alkali solutions (e.g., NaOH) to hydrolyze and break down lignin.HighMediumHigh lignin removal efficiency, low ash content.Can cause some structural modifications.
Steam Explosion High-pressure steam treatment followed by rapid decompression to break down biomass structure.VariableMediumCost-effective, no chemical solvents required.Can lead to condensation and repolymerization of lignin.
Acid Hydrolysis Use of strong acids to hydrolyze polysaccharides, leaving lignin as a residue (e.g., Klason lignin).~25 (from sugarcane bagasse)LowStandard analytical method for lignin quantification.Harsh conditions lead to significant lignin condensation and modification.
Enzymatic Hydrolysis Use of enzymes to selectively break down polysaccharides, releasing lignin.VariableHighMild conditions, preserves lignin structure.High cost of enzymes, slower reaction rates.
Deep Eutectic Solvents (DES) Use of a mixture of hydrogen bond donors and acceptors to dissolve lignin.HighHigh"Green" and efficient, allows for high-purity lignin recovery.Can be expensive, requires solvent recycling.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are outlines of common protocols for key lignin extraction techniques.

Organosolv Extraction Protocol

This method is favored for producing high-purity, sulfur-free lignin.

Materials:

  • Lignocellulosic biomass (e.g., wood chips, corn stover)

  • Ethanol (or other organic solvent)

  • Water

  • Acid catalyst (e.g., H₂SO₄)

  • Reaction vessel (e.g., high-pressure reactor)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • The biomass is mixed with a solution of ethanol and water (e.g., 60:40 v/v) in the reaction vessel.

  • An acid catalyst is added to improve the efficiency of delignification.

  • The mixture is heated to a temperature between 170-190°C for a specified duration (e.g., 60-120 minutes).

  • After the reaction, the vessel is cooled, and the liquid fraction (containing dissolved lignin) is separated from the solid pulp (cellulose) by filtration.

  • The lignin is precipitated from the liquid fraction by adding water.

  • The precipitated lignin is then collected by filtration, washed with water to remove impurities, and dried.

  • The organic solvent can be recovered from the filtrate using a rotary evaporator and recycled.

Alkaline Extraction Protocol

A common and effective method for delignification, particularly for non-wood biomass.

Materials:

  • Lignocellulosic biomass

  • Sodium hydroxide (NaOH) solution

  • Acid for precipitation (e.g., HCl or H₂SO₄)

  • Centrifuge or filtration apparatus

Procedure:

  • The biomass is suspended in an alkaline solution (e.g., 1-4% NaOH).

  • The mixture is heated to a temperature typically ranging from 140 to 170°C for a defined period (e.g., 1-2 hours).

  • After digestion, the solid residue is separated from the "black liquor" (containing dissolved lignin) by centrifugation or filtration.

  • The pH of the black liquor is lowered by the addition of acid to precipitate the lignin.

  • The precipitated lignin is collected, washed thoroughly with water to remove salts and other impurities, and then dried.

Deep Eutectic Solvent (DES) Extraction Protocol

An emerging "green" technique for efficient lignin extraction.

Materials:

  • Lignocellulosic biomass

  • Hydrogen bond donor (e.g., lactic acid)

  • Hydrogen bond acceptor (e.g., choline (B1196258) chloride)

  • Microwave reactor (optional, for accelerated extraction)

  • Distilled water

  • Filtration apparatus

Procedure:

  • A deep eutectic solvent is prepared by mixing a hydrogen bond donor and acceptor at a specific molar ratio and heating until a homogeneous liquid is formed.

  • The biomass is added to the DES.

  • The mixture is heated (e.g., 90°C for 8 hours) with stirring. Microwave assistance can significantly shorten the reaction time.

  • After the treatment, distilled water is added to the mixture to precipitate the lignin.

  • The high-purity lignin is then recovered by simple filtration, washed, and dried.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate a logical workflow for selecting an extraction technique and a key signaling pathway involving lignin's biological activity.

cluster_input Initial Considerations cluster_decision Decision Points cluster_methods Recommended Methods Biomass Biomass Source (Woody vs. Non-woody) Purity_Yield High Purity & Structural Integrity? Biomass->Purity_Yield Goal Research Goal (e.g., High Purity, High Yield, Structural Integrity) Goal->Purity_Yield Cost_Scale Cost & Scalability a Major Factor? Purity_Yield->Cost_Scale No Organosolv Organosolv / DES Purity_Yield->Organosolv Yes Enzymatic Enzymatic Hydrolysis Purity_Yield->Enzymatic Yes Kraft_Sulfite Kraft / Sulfite Cost_Scale->Kraft_Sulfite Yes Alkaline_Steam Alkaline / Steam Explosion Cost_Scale->Alkaline_Steam Yes

Caption: Workflow for selecting a lignin extraction technique.

Lignin and its derivatives have been shown to activate key cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial for cell growth and proliferation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignin Lignin Derivative Receptor Cell Surface Receptor Lignin->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Transcription Transcription Factors (Cell Growth, Proliferation) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Lignin-activated PI3K/Akt and MAPK/ERK signaling pathways.

References

Imeglimin: A Novel Approach to Type 2 Diabetes Management in Comparison to Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of type 2 diabetes (T2D) therapeutics, the emergence of Imeglimin, the first in a new class of oral antihyperglycemic agents known as Glimins, offers a novel mechanistic approach. This guide provides a detailed comparison of the efficacy and mechanisms of action of Imeglimin against established standard-of-care drugs, namely metformin (B114582) and sulfonylureas. The information is supported by quantitative data from clinical trials and detailed experimental protocols to facilitate informed research and development decisions.

Mechanism of Action: A Dual Approach to Glycemic Control

Imeglimin distinguishes itself through a unique dual mechanism of action that targets the core pathophysiological defects of T2D.[1][2] Unlike existing therapies, Imeglimin acts on mitochondrial bioenergetics to simultaneously improve pancreatic β-cell function and enhance insulin (B600854) sensitivity in peripheral tissues such as the liver and skeletal muscle.[1][3]

At the cellular level, Imeglimin modulates mitochondrial function by partially inhibiting Complex I and restoring deficient Complex III activity in the electron transport chain.[1] This rebalancing of the respiratory chain leads to reduced production of reactive oxygen species (ROS) and prevents mitochondrial permeability transition pore (mPTP) opening, thereby protecting β-cells from apoptosis and preserving their mass. Furthermore, Imeglimin has been shown to increase the cellular pool of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a key cofactor in cellular metabolism, which contributes to enhanced glucose-stimulated insulin secretion (GSIS).

In contrast, metformin, a biguanide, primarily acts by reducing hepatic glucose production (gluconeogenesis) and improving insulin sensitivity, with its major effect mediated through the activation of AMP-activated protein kinase (AMPK). Sulfonylureas, on the other hand, function as insulin secretagogues by binding to and closing ATP-sensitive potassium (K-ATP) channels on the pancreatic β-cell membrane, leading to depolarization and subsequent insulin release, irrespective of glucose levels.

Signaling Pathway of Imeglimin's Action

cluster_Mitochondrion Mitochondrion cluster_Pancreatic_Beta_Cell Pancreatic β-Cell cluster_Peripheral_Tissues Liver & Skeletal Muscle Imeglimin Imeglimin Complex_I Complex I Imeglimin->Complex_I Partial Inhibition Complex_III Complex III Imeglimin->Complex_III Restores Activity mPTP mPTP Opening Imeglimin->mPTP Prevents NAD NAD+ Synthesis Imeglimin->NAD Increases ROS ROS Production Complex_I->ROS Reduces ATP ATP Production Complex_III->ATP Beta_Cell_Survival β-Cell Survival mPTP->Beta_Cell_Survival Promotes GSIS Glucose-Stimulated Insulin Secretion ATP->GSIS Amplifies NAD->GSIS Enhances Insulin_Sensitivity Insulin Sensitivity Hepatic_Glucose_Production Hepatic Glucose Production Insulin_Sensitivity->Hepatic_Glucose_Production Reduces Muscle_Glucose_Uptake Muscle Glucose Uptake Insulin_Sensitivity->Muscle_Glucose_Uptake Increases Imeglimin_Peripheral Imeglimin Imeglimin_Peripheral->Insulin_Sensitivity Improves cluster_Screening Screening & Run-in cluster_Randomization Randomization cluster_Treatment Treatment Phase (12-18 weeks) cluster_Assessments Assessments Screening Patient Screening (T2D on Metformin) Washout 4-week Washout (if applicable) Screening->Washout Randomization Randomization (1:1) Screening->Randomization Run_in 12-week Sitagliptin (B1680988) Run-in (for add-on to sitagliptin studies) Washout->Run_in Group_A Imeglimin (e.g., 1500 mg BID) + Standard of Care Randomization->Group_A Group_B Placebo + Standard of Care Randomization->Group_B Endpoint Endpoint Assessments: (Same as Baseline) Group_A->Endpoint Group_B->Endpoint Baseline Baseline Assessments: HbA1c, FPG, OGTT, Mitochondrial Function Baseline->Randomization

References

A Comparative Guide to Validating the Binding Affinity of Mitochondrial-Targeting Compounds for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data and methodologies for validating the binding affinity of therapeutic compounds targeting mitochondrial respiratory chain complexes, a key mechanism in the treatment of type 2 diabetes. As specific binding affinity data for "Aglinin A" is not publicly available, this guide will use Imeglimin (B608072) , a first-in-class drug with a well-documented mitochondrial target, as the primary compound of interest. For comparative purposes, we will examine its performance alongside two established alternatives that also modulate mitochondrial function: Metformin and Pioglitazone .

Introduction to Mitochondrial Modulation in Type 2 Diabetes

Mitochondrial dysfunction is a central element in the pathophysiology of type 2 diabetes, contributing to impaired insulin (B600854) secretion and increased insulin resistance.[1] Therapeutic agents that target and restore mitochondrial function represent a promising avenue for treatment. Imeglimin, Metformin, and Pioglitazone, while belonging to different drug classes, all exert their effects, at least in part, by modulating the activity of the mitochondrial respiratory chain, particularly Complex I and Complex III.[1][2][3] Validating the binding affinity and functional impact of these compounds on their mitochondrial targets is crucial for understanding their mechanism of action and for the development of novel therapeutics.

Comparative Analysis of Binding Affinity and Functional Activity

The following table summarizes the available data on the interaction of Imeglimin, Metformin, and Pioglitazone with mitochondrial Complex I. It is important to note that direct equilibrium dissociation constants (Kd) are not always available in the literature for these interactions. Therefore, this table includes functional data, such as the half-maximal inhibitory concentration (IC50), which reflects the concentration of the compound required to inhibit the enzyme's activity by 50%, and descriptions of the mode of inhibition.

ParameterImegliminMetforminPioglitazone
Primary Mitochondrial Target Complex I (inhibition) & Complex III (restoration of activity)[1]Complex I (inhibition)[2]Complex I (inhibition)[3]
Mechanism of Inhibition (Complex I) Competitive inhibitor of NADH affinity[1][4]Uncompetitive inhibitor[1][4]Binds to Complex I subunits, leading to disassembly and reduced activity[3]
Inhibitory Potency (Complex I) Mild to slight inhibition[2]IC50: ~19-79 mM (isolated Complex I); ~250-330 µM (intact cells)[2]Effective inhibitory concentrations in the micromolar range[5]
Effect on Oxygen Consumption Rate (Hepatocytes) Does not significantly affect the rate[1][4]Reduces oxygen consumption[1][4]Can decrease state 3 mitochondrial respiration[6]

Experimental Protocols

Accurate determination of binding affinity and functional effects on mitochondrial complexes requires robust experimental protocols. Below are detailed methodologies for key experiments.

Isolation of Mitochondria from Cultured Cells

This protocol describes the isolation of mitochondria from cultured cells, such as hepatocytes, for use in downstream binding and activity assays.

Materials:

  • Cultured cells (e.g., HepG2)

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondria isolation buffer (e.g., 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Harvest cultured cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in mitochondria isolation buffer and allow to swell on ice for 20 minutes.

  • Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle.

  • Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a suitable buffer for subsequent assays.

Mitochondrial Complex I Activity Assay (Spectrophotometric)

This assay measures the activity of Complex I by monitoring the oxidation of NADH.

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., 25 mM potassium phosphate, 5 mM magnesium chloride, pH 7.2)

  • NADH

  • Ubiquinone (e.g., Coenzyme Q1)

  • Rotenone (a specific Complex I inhibitor)

  • Spectrophotometer

Procedure:

  • Resuspend the isolated mitochondria in the assay buffer.

  • Add the mitochondrial suspension to a cuvette.

  • To determine rotenone-sensitive activity, prepare a parallel sample containing rotenone.

  • Add ubiquinone to the cuvette.

  • Initiate the reaction by adding NADH and immediately begin monitoring the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time.

  • The rate of NADH oxidation is proportional to the Complex I activity.

  • The specific Complex I activity is calculated as the difference between the rates in the absence and presence of rotenone, normalized to the protein concentration.

High-Resolution Respirometry for Oxygen Consumption Rate (OCR)

This method assesses the effect of the compounds on mitochondrial respiration in intact or permeabilized cells.

Materials:

  • Cultured cells

  • High-resolution respirometer (e.g., Oroboros O2k)

  • Cell culture medium

  • Substrates and inhibitors for different respiratory states (e.g., glutamate (B1630785), malate, ADP, oligomycin, FCCP, rotenone, antimycin A)

Procedure:

  • Seed cells in a microplate compatible with the respirometer.

  • Treat the cells with the desired concentrations of the test compound (Imeglimin, Metformin, or Pioglitazone) for the specified duration.

  • The respirometer measures the oxygen concentration in the sealed chamber over time.

  • A substrate-uncoupler-inhibitor titration (SUIT) protocol is performed to assess different respiratory states:

    • Basal Respiration: The baseline oxygen consumption of intact cells.

    • LEAK Respiration: Oxygen consumption in the absence of ATP synthesis, measured after the addition of oligomycin.

    • Maximal Respiration: The maximum oxygen consumption rate, achieved by adding an uncoupler like FCCP.

    • Complex I-driven Respiration: Measured in the presence of Complex I substrates (e.g., glutamate and malate).

    • Complex II-driven Respiration: Measured after the addition of a Complex I inhibitor (rotenone) and a Complex II substrate (succinate).

  • The data is analyzed to determine the effect of the compound on various parameters of mitochondrial respiration.

Visualizations

Signaling Pathway of Imeglimin's Mitochondrial Action

cluster_0 Mitochondrial Inner Membrane Complex I Complex I H+ H+ Complex I->H+ Pumping ROS ROS Complex I->ROS Reduced Production Complex III Complex III ATP Synthase ATP Synthase ATP ATP ATP Synthase->ATP Imeglimin Imeglimin Imeglimin->Complex I Competitive Inhibition Imeglimin->Complex III Restores Activity NADH NADH NADH->Complex I e- H+->ATP Synthase Gluconeogenesis Gluconeogenesis ATP->Gluconeogenesis Inhibition AMPK AMPK ATP->AMPK Inhibition ADP + Pi ADP + Pi ADP + Pi->ATP Synthase AMPK->Gluconeogenesis Inhibition cluster_workflow Workflow cluster_control Control A Isolate Mitochondria from Cells/Tissue B Prepare Mitochondrial Suspension A->B C Add Suspension to Spectrophotometer Cuvette B->C D Add Ubiquinone C->D H Parallel Assay with Rotenone (Inhibitor) C->H E Initiate Reaction with NADH D->E F Measure Absorbance Decrease at 340 nm E->F G Calculate Rotenone-Sensitive Complex I Activity F->G

References

Unveiling the Potency of Allicin: A Comparative Analysis of its Anti-Cancer Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the anti-cancer activity of allicin (B1665233), a key bioactive compound derived from garlic, across various human cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds. We present a detailed analysis of allicin's cytotoxic effects, its impact on critical signaling pathways, and the underlying experimental methodologies.

Quantitative Analysis of Allicin's Cytotoxicity

Allicin exhibits a broad spectrum of anti-proliferative activity against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, vary depending on the cell line and the duration of exposure. The following table summarizes the IC50 values of allicin in several well-characterized cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)
MCF-7 Breast Cancer~10 - 43Not Specified
HCC-70 Breast Cancer12, 20, 45Not Specified
MDA-MB-231 Breast Cancer~111Not Specified
HT-29 Colon Cancer~10 - 25Not Specified
HCT-116 Colon Cancer6.2 - 310Not Specified
LS174T Colon Cancer6.2 - 310Not Specified
Caco-2 Colon Cancer6.2 - 310Not Specified
Ishikawa Endometrial Cancer~10 - 25Not Specified
AGS Gastric Cancer~62Not Specified
SGC-7901 Gastric CancerNot SpecifiedNot Specified
HL60 Leukemia516
U937 Leukemia202
U87MG GlioblastomaNot SpecifiedNot Specified

Experimental Protocols

The data presented in this guide are based on standard in vitro assays designed to assess cytotoxicity, apoptosis, and cell cycle progression. Below are detailed methodologies for the key experiments cited.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of allicin (e.g., 1 µM to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Analysis by Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to observe the expression levels of key apoptosis-related proteins.

  • Protein Extraction: Cells are treated with allicin for a designated time, harvested, and lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique used to measure the characteristics of a population of cells, including their distribution in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with allicin, harvested by trypsinization, and washed with phosphate-buffered saline (PBS).

  • Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometric Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Signaling Pathways Modulated by Allicin

Allicin exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Induction of Apoptosis

Allicin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] In many cancer cell lines, allicin treatment leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria and subsequent activation of caspases.[2][3] Specifically, allicin has been observed to activate caspase-3, -8, and -9.[2]

Cell Cycle Arrest

Allicin can induce cell cycle arrest at different phases, depending on the cell type. For instance, in breast cancer cells (MCF-7 and MDA-MB-231), allicin has been shown to cause cell cycle arrest, and in some colon cancer cells, it leads to G2/M arrest.[4][5] This arrest is often mediated by the modulation of cell cycle regulatory proteins.

Modulation of Signaling Pathways

Allicin influences several critical signaling pathways, including:

  • p53 Signaling Pathway: In breast cancer cells, allicin can activate the p53 tumor suppressor protein, leading to the regulation of p53-related biomarkers and the induction of apoptosis.[5]

  • MAPK/ERK Pathway: The mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway is another target of allicin in certain cancer cells, such as human glioblastoma cells.[6]

  • STAT3 Signaling: Allicin has been reported to inhibit the STAT3 signaling pathway, which is crucial for cancer cell proliferation, survival, and metastasis.

Visualizing Allicin's Mechanism of Action

To better illustrate the complex biological processes influenced by allicin, we have created diagrams using the DOT language.

Allicin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Allicin Allicin DeathReceptor Death Receptor (e.g., Fas) Allicin->DeathReceptor Bax Bax ↑ Allicin->Bax Bcl2 Bcl-2 ↓ Allicin->Bcl2 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Allicin-induced apoptosis signaling pathways.

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Allicin Treatment (Varying Concentrations & Times) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt wb Western Blot (Apoptosis Markers) treatment->wb fcm Flow Cytometry (Cell Cycle Analysis) treatment->fcm end Data Analysis & Conclusion mtt->end wb->end fcm->end

Caption: General experimental workflow for assessing allicin's activity.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.